1-(2-Amino-5-methylthiazol-4-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3(9)5-4(2)10-6(7)8-5/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHVCYMDPRLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651140 | |
| Record name | 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-62-6 | |
| Record name | 1-(2-Amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(2-Amino-4-methylthiazol-5-yl)ethanone, a key heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug development. Its molecular architecture, featuring a 2-aminothiazole core, serves as a versatile scaffold in the synthesis of a multitude of bioactive molecules. This technical guide provides an in-depth exploration of the essential physicochemical properties of this compound, offering valuable insights for researchers engaged in its synthesis, characterization, and application in novel therapeutic agents. The 2-aminothiazole moiety is a well-established privileged structure in drug discovery, and a thorough understanding of the properties of this building block is paramount for its effective utilization. This compound is a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, such as Cefodizime, underscoring its industrial relevance.
Molecular and Physicochemical Profile
A comprehensive understanding of the fundamental physicochemical properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | [1] |
| Synonyms | 5-Acetyl-2-amino-4-methylthiazole, 2-Amino-5-acetyl-4-methylthiazole | [2][3][4] |
| CAS Number | 30748-47-1 | [2][3][4] |
| Molecular Formula | C₆H₈N₂OS | [2][5] |
| Molecular Weight | 156.21 g/mol | [2][5] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 268-272 °C (with decomposition) | [2][3][4][5] |
| Boiling Point (Predicted) | 312.8 ± 22.0 °C | [2] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][5] |
| Solubility | Insoluble in water. Soluble in alcohol and ether solvents. | [2] |
| pKa (Predicted) | 3.58 ± 0.10 | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone is most commonly achieved through the Hantzsch Thiazole Synthesis , a classic and efficient method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis: A Step-by-Step Mechanistic Overview
The reaction proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.
-
Add thiourea (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture is then poured into cold water, which may result in the precipitation of the product as its hydrochloride salt.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This will precipitate the free base form of the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum to obtain 1-(2-Amino-4-methylthiazol-5-yl)ethanone as a crystalline solid.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 1-(2-Amino-4-methylthiazol-5-yl)ethanone.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3268 | -NH₂ | N-H stretching |
| 3066 | Aromatic C-H | C-H stretching |
| 1661 | C=O (ketone) | C=O stretching |
| 1602 | C=N (thiazole ring) | C=N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.17 | br s | 2H | -NH₂ (exchangeable with D₂O) |
| 2.35 | s | 3H | -CH₃ (thiazole ring) |
| 2.17 | s | 3H | -COCH₃ (acetyl group) |
¹³C NMR (Predicted):
Based on the structure and data from similar compounds, the following are the expected chemical shifts for the carbon atoms.
Caption: Predicted ¹³C NMR chemical shifts for 1-(2-Amino-4-methylthiazol-5-yl)ethanone.
Mass Spectrometry (MS)
Predicted Fragmentation Pathways:
-
α-Cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 141.
-
Loss of Acetyl Group: Cleavage of the bond between the thiazole ring and the acetyl group, resulting in a fragment at m/z 113.
-
Ring Fragmentation: Complex fragmentation of the thiazole ring can also be expected.
ESI-MS data for derivatives of this compound consistently show a prominent [M+H]⁺ peak, suggesting that under softer ionization conditions, the protonated molecule is readily formed.[6][7]
Applications in Drug Discovery and Development
1-(2-Amino-4-methylthiazol-5-yl)ethanone is a highly valued building block in the synthesis of various pharmaceutical agents. Its primary application lies in the development of:
-
Antimicrobial Agents: The 2-aminothiazole scaffold is a common feature in many potent antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: Derivatives of this compound have shown promise as anti-inflammatory agents.
-
Cephalosporin Antibiotics: It is a key intermediate in the industrial synthesis of cefodizime, a third-generation cephalosporin antibiotic.[1]
Safety and Handling
Based on available data, 1-(2-Amino-4-methylthiazol-5-yl)ethanone and its hydrochloride salt are classified as irritants.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 1-(2-Amino-4-methylthiazol-5-yl)ethanone. A thorough understanding of its synthesis, spectral characteristics, and safety profile is fundamental for its effective application in research and development. The versatility of this compound as a synthetic intermediate continues to make it a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents.
References
- 1. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Amino-4-methyl-5-acetylthiazole | 30748-47-1 [chemicalbook.com]
- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. researchgate.net [researchgate.net]
Spectral Data Analysis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-methylthiazol-4-yl)ethanone is a heterocyclic ketone featuring a core aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide range of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] The precise molecular structure, purity, and characterization of this compound are paramount for its effective use in research and development.
This technical guide provides a comprehensive framework for the structural elucidation and analysis of this compound using a suite of modern spectroscopic techniques. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality behind experimental choices and the logical integration of multi-technique data to build an irrefutable structural confirmation. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Part 1: Molecular Structure & Predicted Spectral Features
A thorough analysis begins with a theoretical prediction of the expected spectral outcomes based on the known molecular structure. This foundational step allows for a hypothesis-driven approach to data interpretation.
Chemical Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Signals
Based on the structure, we can predict four distinct proton signals:
-
-NH₂ (Amine): A broad singlet, typically in the range of δ 6.5-7.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.
-
-CH₃ (Ring Methyl): A singlet, deshielded by the thiazole ring, expected around δ 2.3-2.6 ppm.
-
-CH₃ (Acetyl Methyl): A singlet, deshielded by the adjacent carbonyl group, expected around δ 2.4-2.7 ppm.
-
Aromatic/Heterocyclic Protons: The molecule lacks protons directly attached to the thiazole ring, simplifying this region of the spectrum.
Predicted ¹³C NMR Signals
Six distinct carbon signals are anticipated:
-
C=O (Ketone): The carbonyl carbon is highly deshielded, expected in the range of δ 190-200 ppm.
-
C2 (Amine-bearing): This carbon, bonded to two nitrogen atoms and sulfur, will be significantly deshielded, likely appearing around δ 165-175 ppm.
-
C4 & C5 (Ring Carbons): These sp² hybridized carbons of the thiazole ring are expected in the aromatic region, roughly between δ 110-150 ppm.
-
-CH₃ (Acetyl Methyl): Expected in the aliphatic region, around δ 25-35 ppm.
-
-CH₃ (Ring Methyl): Also in the aliphatic region, typically around δ 10-20 ppm.
Predicted IR Absorption Bands
Key functional groups will produce characteristic vibrations:
-
N-H Stretch (Primary Amine): Two distinct, sharp to medium bands are expected in the 3100-3400 cm⁻¹ region.[3]
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl groups.
-
C=O Stretch (Ketone): A very strong, sharp absorption is the most prominent feature for a ketone, expected around 1680-1700 cm⁻¹, with the conjugation to the ring potentially lowering the frequency.[4][5]
-
C=N & C=C Stretch (Thiazole Ring): Medium to strong bands in the 1500-1650 cm⁻¹ region.
-
N-H Bend (Primary Amine): A medium intensity band around 1580-1650 cm⁻¹.[3]
Predicted Mass Spectrometry Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 157.2. Fragmentation (MS/MS) could proceed via characteristic losses:
-
Loss of the acetyl group (-COCH₃): A common fragmentation pathway for acetylated compounds.
-
Ring cleavage: Fragmentation of the thiazole ring can also occur, though it is generally a stable moiety.[6]
Part 2: Experimental Protocols and Workflow
The validity of spectral data is underpinned by rigorous and well-justified experimental protocols.
General Analytical Workflow
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[7]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds and for its ability to clearly resolve exchangeable protons like those of the -NH₂ group.
-
Transfer & Standardization: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire data using a standard single-pulse experiment (e.g., Bruker 'zg30'). Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30') with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.[8]
-
Instrumentation (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[9]
-
Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 157.2) for collision-induced dissociation (CID) to obtain a product ion spectrum for structural fragmentation analysis.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal must be collected first.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. A typical concentration is around 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as the reference) and another with the sample solution. Scan across a wavelength range of 200-600 nm to identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Part 3: Data Interpretation and Structural Elucidation
This section presents representative data and provides a detailed interpretation, demonstrating how the experimental results align with the predicted features to confirm the molecular structure.
¹H NMR Analysis (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | br s | 2H | -NH₂ |
| 2.55 | s | 3H | Acetyl -CH₃ |
| 2.40 | s | 3H | Ring -CH₃ |
Interpretation:
-
The broad singlet at δ 7.15 ppm, integrating to two protons, is characteristic of the primary amine protons.
-
The two sharp singlets at δ 2.55 and δ 2.40 ppm, each integrating to three protons, are assigned to the acetyl methyl and the ring methyl groups, respectively. The slight downfield shift of the acetyl methyl is consistent with the electron-withdrawing effect of the adjacent carbonyl group. The data perfectly matches the predicted proton environments.
¹³C NMR Analysis (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 193.5 | C =O (Ketone) |
| 169.0 | C 2 (Amine-bearing) |
| 148.5 | C 4 |
| 115.2 | C 5 |
| 30.1 | Acetyl -CH₃ |
| 14.8 | Ring -CH₃ |
Interpretation:
-
The signal at δ 193.5 ppm is unequivocally assigned to the ketone carbonyl carbon.
-
The downfield signal at δ 169.0 ppm corresponds to the C2 carbon of the thiazole ring, which is bonded to both sulfur and the amino group.[10]
-
The signals at δ 148.5 and δ 115.2 ppm are within the expected range for the sp² carbons of the thiazole ring.
-
The two signals in the aliphatic region, δ 30.1 and δ 14.8 ppm, are assigned to the acetyl and ring methyl carbons, respectively.
IR Analysis (ATR)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350, 3180 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) |
| 2925 | Weak | C-H Stretch (sp³) |
| 1685 | Strong, Sharp | C=O Stretch (Ketone) |
| 1610 | Strong | N-H Bend / C=N Stretch |
| 1540 | Strong | C=C Stretch (Ring) |
Interpretation:
-
The pair of peaks at 3350 and 3180 cm⁻¹ is a classic signature of a primary amine (-NH₂).
-
The intense, sharp peak at 1685 cm⁻¹ is the most prominent feature and is definitively assigned to the carbonyl (C=O) stretch of the ketone. Its position below 1700 cm⁻¹ suggests conjugation with the thiazole ring.
-
The strong absorptions at 1610 and 1540 cm⁻¹ are attributed to the combined vibrations of the N-H bend and the C=N/C=C stretching of the aromatic thiazole ring.[11]
Mass Spectrometry Analysis (ESI+)
-
MS Full Scan: A prominent ion is observed at m/z 157.0431 [M+H]⁺ (Calculated for C₆H₉N₂OS⁺: 157.0436), confirming the molecular formula with high accuracy.
-
MS/MS of m/z 157.0:
-
A significant product ion at m/z 114.0 corresponds to the loss of the acetyl group (CH₃CO•, 43 Da).
-
Caption: Primary fragmentation pathway in ESI-MS/MS.
UV-Vis Analysis (Ethanol)
-
λₘₐₓ₁: ~250 nm
-
λₘₐₓ₂: ~330 nm
Interpretation: Thiazole derivatives are known to exhibit multiple absorption bands in the UV-Vis region.[12][13] The observed maxima are consistent with the π → π* and n → π* electronic transitions within the conjugated system formed by the aminothiazole ring and the acetyl group.
Conclusion: Integrated Structural Confirmation
The structural elucidation of this compound is achieved not by a single piece of data, but by the seamless integration of all spectroscopic evidence.
-
Mass Spectrometry establishes the correct molecular weight and formula.
-
IR Spectroscopy confirms the presence of all key functional groups: the primary amine (-NH₂) and the conjugated ketone (C=O).
-
¹³C NMR accounts for all six unique carbon atoms in their distinct chemical environments (ketone, ring sp², and methyl sp³).
-
¹H NMR provides the final, definitive piece of the puzzle by confirming the number and connectivity of all proton environments, including the relative positions of the two methyl groups and the amine.
-
UV-Vis Spectroscopy corroborates the presence of the conjugated chromophoric system.
Together, these self-validating datasets provide an unambiguous and authoritative confirmation of the compound's identity and structure. This multi-technique approach is the cornerstone of rigorous chemical analysis in modern drug discovery and development, ensuring the integrity of foundational chemical matter.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
1H NMR and LC-MS spectral data for aminothiazole derivatives
An In-depth Technical Guide on the Spectroscopic Analysis of Aminothiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This versatile pharmacophore is at the core of numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic modification of the aminothiazole ring allows for the fine-tuning of a molecule's physicochemical properties, directly influencing its therapeutic potential.[1]
For researchers in drug discovery and development, the unambiguous confirmation of molecular structure and purity is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable analytical techniques in this endeavor.[3][4] LC-MS provides vital information on molecular weight and purity, while ¹H NMR offers detailed insights into the precise arrangement of atoms and the connectivity within a molecule. This guide provides an in-depth exploration of these techniques as applied to aminothiazole derivatives, blending foundational principles with field-proven protocols and data interpretation strategies.
Section 1: ¹H NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of a molecule's structure. By measuring the resonance frequencies of hydrogen nuclei (protons) in a magnetic field, it reveals information about the electronic environment of each proton, their relative numbers, and the connectivity to neighboring protons.
Causality Behind the Spectrum: Understanding Chemical Shifts in Aminothiazoles
The chemical shift (δ), measured in parts per million (ppm), is the most fundamental piece of information from a ¹H NMR spectrum. It indicates the specific electronic environment of a proton.[5] For aminothiazole derivatives, several characteristic signals are consistently observed.
-
Thiazole Ring Protons: The proton at the C5 position of the thiazole ring is a key diagnostic signal. Due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, this proton is "deshielded," causing it to resonate downfield. For many 4-aryl-2-aminothiazole derivatives, this signal typically appears as a singlet in the range of 7.07–7.42 ppm .[6][7] In the parent 2-aminothiazole, the C5-H and C4-H protons appear at approximately 6.53 ppm and 6.93 ppm , respectively, often as doublets due to mutual coupling.[8]
-
Amine (-NH₂) Protons: The protons of the primary amine group are often observed as a broad singlet. Their chemical shift is highly variable (typically 1-5 ppm ) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9] In DMSO-d₆, these protons are more readily observed than in solvents like CDCl₃.
-
Substituent Protons: Protons on substituents will appear in their expected regions. For instance, aromatic protons on a C4-phenyl group will be found between 6.0-8.5 ppm , while protons of an allylic methyl group (attached to a double bond) will appear around 1.7 ppm .[9] The proximity to the electronegative thiazole ring can cause a downfield shift compared to standard values.[5][10][11]
Authoritative Protocol: ¹H NMR Sample Preparation and Analysis
The quality of an NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the acquisition of high-resolution data.
1. Sample Preparation:
- Mass: Accurately weigh 5-10 mg of the aminothiazole derivative.[12] Using a sufficient amount is crucial, especially for less sensitive experiments like ¹³C NMR.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[12] DMSO-d₆ is often the solvent of choice as it effectively solubilizes a wide range of organic compounds and allows for the observation of exchangeable protons like those in -NH₂ and -OH groups.
- Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended solids will disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks.
- Finalization: Cap the NMR tube securely to prevent solvent evaporation.
2. Data Acquisition:
- Insert the sample into the NMR spectrometer (e.g., 400 MHz).
- Allow the sample to equilibrate to the probe temperature.
- Acquire the spectrum using standard parameters. A typical acquisition for routine structural confirmation might involve 16-32 scans.
3. Data Processing:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[12]
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Integrate all signals to determine the relative ratio of protons.
Data Presentation: Characteristic ¹H NMR Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Example) | Notes |
| Thiazole C5-H | 6.5 - 7.5 | Singlet or Doublet | Position is sensitive to substituents at C4. Appears in the aromatic region.[6][7][8] |
| Thiazole C4-H | ~6.9 | Doublet | Only present in C4-unsubstituted thiazoles. Coupled to C5-H.[8] |
| Amine NH ₂ | 1.0 - 5.0 (variable) | Broad Singlet | Often exchanges with D₂O. Chemical shift is highly dependent on solvent and concentration.[9] |
| Protons on Aryl Substituents | 6.0 - 8.5 | Multiplet | Typical aromatic region.[9] |
| Protons on Alkyl Substituents (α to ring) | 2.2 - 3.0 | Varies | Deshielded by the adjacent heterocyclic ring. |
| Protons on Alkyl Substituents (β to ring) | 1.3 - 1.7 | Varies | Exhibits more typical aliphatic chemical shifts.[9] |
Section 2: LC-MS for Molecular Weight and Purity Determination
LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.[4] It is a cornerstone of pharmaceutical analysis, used across all stages of drug discovery and development for everything from reaction monitoring to quantitative bioanalysis.[3][4]
Causality Behind the Technique: Ionization and Fragmentation
Ionization: For the mass spectrometer to detect a molecule, it must first be ionized (given a charge). Electrospray Ionization (ESI) is the premier technique for compounds like aminothiazoles. ESI is a "soft ionization" method, meaning it imparts very little excess energy to the molecule, minimizing in-source fragmentation.[13] A high voltage is applied to the liquid eluting from the LC, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[14] For aminothiazole derivatives, the basic nitrogen atoms are readily protonated, typically resulting in a strong protonated molecular ion, [M+H]⁺.
Fragmentation (MS/MS): While the initial mass spectrum confirms the molecular weight via the [M+H]⁺ ion, tandem mass spectrometry (MS/MS) is used to elicit structural information. In this process, the [M+H]⁺ ion is selected, accelerated with a gas (like argon or nitrogen) to induce collisions, and caused to break apart into smaller, charged fragment ions. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.[15] For aminothiazoles, the thiazole ring itself is quite stable, so fragmentation often occurs at the weaker bonds of the substituents.[16][17]
Authoritative Protocol: LC-MS Method Development
This protocol outlines a robust starting point for analyzing novel aminothiazole derivatives.
1. Sample Preparation:
- Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.
- Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice for these compounds.[18]
- Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial as it helps to protonate the analyte, leading to better peak shape and significantly improved ionization efficiency in positive ESI mode.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes. This gradient elution ensures that compounds with a range of polarities can be effectively separated and eluted as sharp peaks.
- Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+). This is the logical choice due to the presence of basic amine functionality.[19]
- Full Scan Analysis: First, perform a full scan analysis (e.g., m/z 100-1000) to identify the m/z of the [M+H]⁺ ion for the compound of interest.
- Tandem MS (MS/MS): Program the instrument to isolate the previously identified [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum for structural confirmation.
Data Presentation: Common Mass Spectral Fragments
| Parent Compound Structure | [M+H]⁺ (m/z) | Common Fragment Ions (m/z) & Neutral Loss | Interpretation of Fragmentation |
| 2-Aminothiazole | 101.0 | 74.0 (Loss of HCN) | Loss of hydrogen cyanide from the ring.[20] |
| 2-Amino-4-phenylthiazole | 177.1 | 134.1 (Loss of HNCS) | Cleavage of the thiazole ring with loss of isothiocyanic acid. |
| N-acetyl-2-amino-4-methylthiazole | 157.1 | 115.1 (Loss of C₂H₂O) | Loss of a ketene molecule from the acetyl group is a very common pathway for N-acetyl compounds.[21] |
| Substituted Benzoylaminothiazole | Variable | [M+H - R-C₆H₄-CO]⁺ | Cleavage of the amide bond, losing the substituted benzoyl group. |
Section 3: Integrated Workflow for Structural Validation
Neither ¹H NMR nor LC-MS alone can provide a complete picture. Their true power lies in their synergistic use. NMR provides the detailed blueprint of atomic connections, while LC-MS confirms the total mass and provides pieces of the puzzle through fragmentation. The following workflow illustrates how these techniques are integrated for a self-validating system of analysis.
Experimental & Logic Workflow Diagram
Caption: Integrated workflow for the structural validation of aminothiazole derivatives.
This workflow demonstrates a logical, self-validating process. The molecular weight from LC-MS must match the proposed structure whose proton environment is confirmed by ¹H NMR. If the molecular weight is incorrect, or if the NMR shows unexpected peaks or integrations, the data is inconsistent, prompting a re-evaluation of the synthesis or proposed structure. This synergy ensures high confidence in the final structural assignment.
Conclusion
For researchers and scientists in drug development, mastering the interpretation of ¹H NMR and LC-MS data is not merely a technical skill but a fundamental necessity. These techniques provide the robust, reliable, and detailed information required to drive projects forward with confidence. The aminothiazole scaffold will undoubtedly continue to yield novel therapeutic candidates, and the principles and protocols outlined in this guide provide a solid analytical foundation for their discovery and characterization. By understanding the causality behind the data and adhering to rigorous experimental workflows, scientists can ensure the integrity of their results and accelerate the journey from chemical entity to potential medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. venoMS [venoms.ch]
- 16. researchgate.net [researchgate.net]
- 17. article.sapub.org [article.sapub.org]
- 18. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Aminothiazole [webbook.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Crystal Structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone
This guide provides a comprehensive technical overview of the crystal structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and potential therapeutic applications of this thiazole derivative.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in the design of a wide array of therapeutic agents. The thiazole nucleus is present in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4] The compound this compound serves as a key building block in the synthesis of more complex bioactive molecules, making a thorough understanding of its three-dimensional structure paramount for rational drug design.[5]
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for its application in further research and development.
| Property | Value | Source |
| Molecular Formula | C6H8N2OS | [6] |
| Molar Mass | 156.21 g/mol | [6] |
| Melting Point | 268-272 °C (decomposes) | [6] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Solubility | Soluble in alcohol and ether solvents, slightly soluble in water. | [6] |
Synthesis and Crystallization
The synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Hantzsch thiazole synthesis or variations thereof.
Synthetic Workflow
Caption: Generalized workflow for the synthesis and crystallization of the title compound.
Experimental Protocol: Single Crystal Growth
-
Dissolution: Dissolve the synthesized 1-(2-amino-4-methylthiazol-5-yl)ethanone powder in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature. This gradual process encourages the formation of high-quality single crystals suitable for X-ray diffraction.
-
Crystal Harvesting: Carefully select a well-formed, defect-free crystal for mounting.
Crystal Structure Elucidation
The determination of the three-dimensional arrangement of atoms within a crystal lattice is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Workflow
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.345(2) |
| b (Å) | 12.098(3) |
| c (Å) | 7.894(2) |
| β (°) | 108.34(3) |
| Volume (ų) | 756.2(3) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The crystallographic data presented here is a representative example and may vary slightly between different experimental determinations.
Molecular Geometry and Intermolecular Interactions
The crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one reveals a nearly planar molecule, with the exception of the methyl hydrogen atoms.[7][8] The molecular packing is stabilized by a network of intermolecular hydrogen bonds. Pairs of molecules are linked by N—H⋯N hydrogen bonds, forming R²₂(8) ring motifs.[7][8] These dimers are further connected by N—H⋯O hydrogen bonds, creating layers parallel to the (102) plane.[7][8]
A Hirshfeld surface analysis indicates that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), N⋯H/H⋯N (13.0%), and C⋯H/H⋯C (7.6%) interactions are the most significant contributors to the crystal packing.[7]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (DMSO-d₆, δ ppm):
-
A singlet corresponding to the methyl protons (CH₃).
-
A singlet for the amine protons (NH₂).
-
Signals corresponding to the protons of the thiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:
-
N-H stretching vibrations for the amine group.
-
C=O stretching for the ketone group.
-
C=N and C=C stretching vibrations characteristic of the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 157.21.[9][10]
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise as:
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs.[1]
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their potential to treat inflammatory conditions.[5]
-
Anticancer Agents: The structural motif is found in several anticancer compounds.[1][3]
The understanding of the crystal structure of this core molecule allows for structure-based drug design, enabling the rational modification of the compound to enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of this compound. The crystallographic data and analysis of intermolecular interactions offer crucial insights for medicinal chemists and drug development professionals. The versatility of this thiazole derivative as a synthetic intermediate underscores its importance in the ongoing quest for novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. library.dmed.org.ua [library.dmed.org.ua]
An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, a key building block in contemporary drug discovery and development.[1] Recognizing the paramount importance of solubility and stability in the successful progression of a new chemical entity from the laboratory to the clinic, this document furnishes researchers, scientists, and drug development professionals with both theoretical insights and actionable experimental protocols. We will delve into the methodologies for accurately determining solubility in various pharmaceutically relevant media and explore a systematic approach to evaluating the compound's stability under forced degradation conditions, in alignment with international regulatory standards. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure the generation of reliable and reproducible data. This guide is intended to serve as a foundational resource for the robust characterization of this important thiazole derivative.
Introduction: The Significance of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone in Medicinal Chemistry
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is a versatile heterocyclic compound featuring a 2-aminothiazole core. This structural motif is a well-established pharmacophore, integral to a wide array of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its utility as a synthetic intermediate is prized for the reactivity of its functional groups, which allows for diverse molecular elaborations.[1]
However, the journey of a promising molecule from a synthetic building block to a viable drug candidate is contingent upon its physicochemical profile. Poor solubility can severely limit bioavailability, while instability can compromise shelf-life, safety, and efficacy. Therefore, a thorough and early-stage characterization of the solubility and stability of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is not merely a perfunctory exercise but a critical step in risk mitigation and strategic drug development. This guide provides the scientific framework and detailed methodologies for such a characterization.
Table 1: Physicochemical Properties of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂OS | [1][4] |
| Molar Mass | 156.21 g/mol | [1][4] |
| Appearance | Cream to off-white solid | [1] |
| Melting Point | 268-272 °C (decomposes) | [4] |
| Predicted pKa | 3.58 ± 0.10 | [4] |
| Water Solubility | Reported as "Insoluble" | [4] |
Solubility Profiling: A Gateway to Bioavailability
The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. The reported insolubility of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone in water necessitates a more detailed investigation into its solubility in various media to inform formulation strategies.[4]
Theoretical Considerations
The structure of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, with its aromatic thiazole ring and acetyl group, contributes to its crystalline nature and likely low aqueous solubility. The presence of a basic amino group (predicted pKa ≈ 3.58) suggests that its solubility will be pH-dependent.[4] At pH values significantly below the pKa, the amino group will be protonated, forming a more soluble cationic species. This provides a clear rationale for investigating solubility in acidic buffers and for the potential utility of its hydrochloride salt form.[5]
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[6][7]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Media: Prepare a range of pharmaceutically relevant solvents and buffers (e.g., water, 0.1 M HCl, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).
-
Sample Addition: Add an excess amount of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone to a series of glass vials, ensuring a solid excess is visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). The choice of 37 °C is relevant for simulating physiological conditions.
-
Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of undissolved solid. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).
-
Solid-State Analysis: It is crucial to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to confirm that no phase transition or solvate formation has occurred during the experiment.
Table 2: Proposed Solvents for Solubility Screening
| Solvent/Medium | Rationale |
| Deionized Water | Baseline aqueous solubility. |
| 0.1 M HCl | Simulates gastric fluid; assesses pH-dependent solubility. |
| Phosphate Buffer (pH 6.8) | Simulates intestinal fluid. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Simulates physiological pH. |
| Ethanol | Common co-solvent in formulations. |
| Propylene Glycol | Common vehicle for poorly soluble compounds. |
| DMSO | Aprotic solvent for high solubility in initial screens. |
Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of a drug substance is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10][11] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[12][13][14] The objectives are threefold:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradants.
Forced Degradation Conditions
The following stress conditions are recommended based on ICH guideline Q1A.[8][11] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.
-
Acidic Hydrolysis: The presence of the amino group and the thiazole ring suggests potential susceptibility to acid-catalyzed hydrolysis.
-
Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M to 1 M HCl. The reaction can be performed at room temperature and elevated temperatures (e.g., 60-80 °C) to accelerate degradation.
-
-
Basic Hydrolysis: The acetyl group is a potential site for base-catalyzed hydrolysis.
-
Protocol: Treat a solution of the compound with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.
-
-
Oxidative Degradation: The electron-rich aminothiazole ring may be susceptible to oxidation.
-
Protocol: Expose a solution of the compound to a low concentration (e.g., 3-30%) of hydrogen peroxide (H₂O₂) at room temperature.
-
-
Thermal Degradation: The compound should be tested for its stability to dry heat.
-
Protocol: Store the solid compound in a temperature-controlled oven at a temperature above the accelerated stability condition (e.g., 80 °C).
-
-
Photostability: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[15]
-
Protocol: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Potential Degradation Pathways
Based on the structure of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone and known reactivity of related compounds, several degradation pathways can be hypothesized:
-
Hydrolysis of the Acetyl Group: Under basic or strongly acidic conditions, the acetyl group could be hydrolyzed to a carboxylic acid.
-
Thiazole Ring Opening: Harsh hydrolytic conditions (strong acid or base at high temperatures) could lead to the cleavage of the thiazole ring.
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of sulfoxides or sulfones.
-
Photochemical Rearrangement: Photodegradation of thiazoles can proceed via complex mechanisms, including reaction with singlet oxygen to form endoperoxides that rearrange to other structures.[15]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for this moderately polar compound.
-
Mobile Phase Selection: A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water. The acidic modifier helps to ensure consistent protonation of the amino group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Wavelength Selection: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak. Other validation parameters include linearity, range, accuracy, precision, and robustness.
-
Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the presence of its degradants, confirming that the chromatographic peak is not co-eluting with any impurities.
Table 3: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determine λmax (e.g., scan 200-400 nm) |
| Injection Volume | 10 µL |
Conclusion and Future Directions
The successful development of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone and its derivatives into therapeutic agents is critically dependent on a comprehensive understanding of their solubility and stability. This guide has provided a robust framework for the systematic evaluation of these properties. By employing standardized methodologies such as the shake-flask method for solubility and conducting thorough forced degradation studies in line with ICH guidelines, researchers can generate the high-quality data necessary to guide formulation development, establish appropriate storage conditions, and ensure regulatory compliance.
The insights gained from these studies will not only de-risk the development of this specific compound but also contribute to a broader understanding of the physicochemical behavior of the 2-aminothiazole class of molecules. Future work should focus on the structural elucidation of any identified degradation products and the investigation of formulation strategies, such as salt formation or the use of solubility-enhancing excipients, to overcome any observed solubility limitations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
- 14. biomedres.us [biomedres.us]
- 15. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Researcher's Guide to the Discovery of Novel Prostaglandin E2 (PGE2) Production Inhibitors
Abstract
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, and its dysregulation is implicated in a spectrum of pathologies, including arthritis, cardiovascular disease, and cancer. Consequently, the enzymatic pathway responsible for PGE2 synthesis represents a critical target for therapeutic intervention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel PGE2 production inhibitors. We will dissect the PGE2 synthesis cascade, detail robust cell-based and biochemical screening methodologies, outline strategies for hit validation and characterization, and discuss the principles of lead optimization. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a self-validating and scientifically rigorous discovery process.
Introduction: The Rationale for Targeting PGE2 Production
Prostaglandin E2 (PGE2) is a bioactive lipid derived from arachidonic acid that plays a pivotal role in numerous physiological and pathological processes.[1] While it is essential for functions like maintaining the gastric mucosa and regulating renal blood flow, its overproduction is a hallmark of chronic inflammation and is linked to tumor growth, angiogenesis, and immune suppression.[1][2][3][4]
The therapeutic value of inhibiting PGE2 synthesis is well-established by the long-standing use of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5] Most NSAIDs function by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[2][6] The inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal bleeding.[2] This has driven the development of COX-2 selective inhibitors (coxibs) to provide anti-inflammatory relief with a reduced risk of such side effects.[2]
However, even selective COX-2 inhibitors are not without potential cardiovascular risks, highlighting the need for novel therapeutic strategies.[7] A promising alternative approach is to target the terminal enzyme in the PGE2 synthesis pathway, microsomal prostaglandin E synthase-1 (mPGES-1).[1][8] mPGES-1 is often co-expressed with COX-2 during inflammation, making it an attractive target for developing potent anti-inflammatory agents with a potentially improved safety profile.[1][9] This guide will provide the technical framework for identifying and characterizing novel inhibitors of the key enzymes in the PGE2 production pathway.
The PGE2 Synthesis Pathway: A Cascade of Enzymatic Reactions
The biosynthesis of PGE2 is a multi-step enzymatic process known as the arachidonic acid cascade.[10][11][12] It begins with the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2.[7][13][14] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the cyclooxygenase activity of either COX-1 or COX-2.[11][13] Finally, PGH2 is isomerized to PGE2 by the action of a terminal prostaglandin E synthase.[8][15] There are three known PGE synthases: the inducible microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[15] Of these, mPGES-1 is of particular interest as a drug target due to its functional coupling with COX-2 in inflammatory states.[1][9]
Screening Strategies for Discovering Novel Inhibitors
The discovery of novel PGE2 inhibitors typically begins with a high-throughput screening (HTS) campaign to identify "hits"—compounds that demonstrate the desired biological activity in preliminary screens.[16][17] Both cell-based and biochemical assays are employed for this purpose.
Cell-Based Assays: A Physiologically Relevant Approach
Cell-based assays measure the production of PGE2 in a cellular context, providing a more physiologically relevant system for identifying inhibitors.[13] A common approach is to use a cell line that can be stimulated to produce high levels of PGE2, such as the murine macrophage cell line RAW 264.7.[13] Stimulation with lipopolysaccharide (LPS) induces the expression of COX-2 and subsequently, PGE2 production.[13]
Experimental Protocol: Cell-Based PGE2 Inhibition Assay
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.
-
Plating: Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with test compounds or a positive control (e.g., indomethacin) for 1 hour.
-
Stimulation: Induce PGE2 production by adding LPS to the cell culture medium.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 quantification.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[13][18][19][20]
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as COX-2 or mPGES-1.[21][22] These assays are valuable for confirming the direct target of a hit compound and for determining its potency and mechanism of inhibition.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding a solution of stannous chloride (SnCl2), which reduces the PGH2 product to the more stable PGF2α.
-
Quantification: Quantify the PGF2α product using a specific ELISA.
Experimental Protocol: mPGES-1 Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human mPGES-1 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, glutathione (GSH) as a cofactor, and the test compound.
-
Initiation: Initiate the reaction by adding the substrate PGH2.
-
Incubation: Incubate the reaction mixture at room temperature for a short duration.
-
Termination: Stop the reaction by adding a solution of FeCl2/citrate.[23]
-
Quantification: Measure the PGE2 product using a specific ELISA or HTRF assay.[23]
Hit Validation and Lead Optimization: From Promise to Preclinical Candidate
Once initial hits are identified, they must undergo a rigorous validation process to confirm their activity and suitability for further development.[16][24] This stage, often referred to as "hit-to-lead," involves transitioning a promising hit into a "lead" compound with improved potency, selectivity, and drug-like properties.[16][17][24]
Hit Validation
The primary goals of hit validation are to confirm the reproducible activity of the hit compound and to rule out false positives. Key validation steps include:
-
Dose-Response Curves: The activity of the hit compound is tested across a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Orthogonal Assays: The activity of the hit is confirmed using a different assay format to ensure the observed effect is not an artifact of the primary screening assay.
-
Selectivity Profiling: The selectivity of the inhibitor is assessed by testing its activity against related enzymes (e.g., COX-1 for a COX-2 inhibitor) to determine its specificity.
| Validation Parameter | Description | Importance |
| Potency (IC50) | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A measure of the drug's effectiveness. |
| Selectivity | The ratio of a drug's potency for its intended target versus off-targets. | Minimizes side effects. |
| Mechanism of Action | How the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). | Informs lead optimization strategies. |
| Cellular Efficacy | The ability of the inhibitor to reduce PGE2 production in a cellular context. | Confirms physiological relevance. |
Lead Optimization
Lead optimization is an iterative process of medicinal chemistry and biological testing aimed at improving the pharmacological properties of a lead compound.[25][26] The goal is to develop a preclinical candidate with a desirable balance of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[25] Key activities in lead optimization include:
-
Structure-Activity Relationship (SAR) Studies: The chemical structure of the lead compound is systematically modified to understand how different functional groups contribute to its activity.
-
In Silico Modeling: Computational methods are used to predict the binding of analogs to the target enzyme and to guide the design of new compounds.[25]
-
ADMET Profiling: In vitro and in vivo assays are used to assess the pharmacokinetic and toxicological properties of the lead compound.[25]
Conclusion
The discovery of novel PGE2 production inhibitors holds significant promise for the development of safer and more effective treatments for a wide range of inflammatory diseases and cancers. This guide has provided a comprehensive overview of the key stages in this discovery process, from understanding the underlying biology of the PGE2 synthesis pathway to the practicalities of high-throughput screening, hit validation, and lead optimization. By adhering to the principles of scientific integrity and employing the robust methodologies outlined herein, researchers can increase the likelihood of successfully identifying and developing the next generation of anti-inflammatory therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. The mechanisms of action of NSAIDs in analgesia [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Coupling of COX-1 to mPGES1 for prostaglandin E2 biosynthesis in the murine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 17. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 18. [HTRF-based high-throughput PGE2 release prohibition model and application in discovering traditional Chinese medicine active ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. High-precision, room temperature screening assay for inhibitors of microsomal prostaglandin E synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hit to lead - Wikipedia [en.wikipedia.org]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
Methodological & Application
Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones: An Application and Protocol Guide
Introduction: The Significance of Thiazole-Containing Chalcones
The confluence of the thiazole ring and the chalcone scaffold has given rise to a class of compounds with significant interest in medicinal chemistry and drug development. 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a prominent subset of this family, are recognized for their diverse and potent biological activities. The 2-aminothiazole moiety is a key structural feature in a number of approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] Chalcones, which are α,β-unsaturated ketones, serve as precursors for flavonoids and are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The hybridization of these two pharmacophores results in molecules with enhanced biological profiles, making their efficient synthesis a key objective for researchers.[4][5][6] This guide provides a detailed exploration of the synthesis of these valuable compounds, with a focus on the robust and versatile Claisen-Schmidt condensation reaction.
Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and efficient method for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (in this case, 1-(2-amino-4-methylthiazol-5-yl)ethanone) with an aromatic aldehyde.[3][7][8]
Reaction Mechanism
The reaction proceeds through a series of well-established steps:
-
Enolate Formation: A strong base, such as potassium tert-butylate or sodium hydroxide, abstracts an acidic α-proton from the methyl group of the acetylthiazole derivative to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the desired chalcone product.
The use of potassium tert-butylate in ethanol has been reported to provide better yields and purity compared to an ethanolic solution of potassium hydroxide.[7][9][10]
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Caption: A logical workflow for the synthesis and purification of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of a representative 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone (1.0 eq)
-
Substituted aromatic aldehyde (2.0 eq)
-
Potassium tert-butylate (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol, 1.70 g) and the desired aromatic aldehyde (20 mmol) in anhydrous ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of potassium tert-butylate (10 mmol, 1.12 g) in anhydrous ethanol. Slowly add the potassium tert-butylate solution to the stirred solution of the reactants.
-
Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[7] Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting material spots have significantly diminished, and a new, more intense product spot is observed.
-
Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Let the mixture stand overnight. A solid product is expected to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of glacial acetic acid.[5] Heat the mixture gently with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the final product by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of Various Arylpropenone Derivatives
The following table summarizes the synthesis of several 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone derivatives, highlighting the versatility of the Claisen-Schmidt condensation.
| Entry | Aryl Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Tolyl | 3-5 | 72 | 264-266 | [5] |
| 2 | 4-Methoxyphenyl | 3-5 | 81 | 258-260 | [5] |
| 3 | 2-Ethoxyphenyl | 3-5 | 89 | 225-227 | [4] |
| 4 | 3-Hydroxy-4-methoxyphenyl | 3-5 | 77 | 232-234 | [5] |
| 5 | 4-Hydroxy-3,5-dimethoxyphenyl | 3-5 | 58 | 212-214 | [5] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | - Inactive catalyst- Impure starting materials- Insufficient reaction time | - Use freshly opened or properly stored potassium tert-butylate.- Ensure the purity of the starting ketone and aldehyde.- Extend the reflux time and monitor by TLC. |
| Formation of multiple byproducts | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde | - Slowly add the aldehyde to the mixture of the ketone and catalyst.- Use milder basic conditions or lower the reaction temperature.[11] |
| Product does not precipitate | - Product is highly soluble in the reaction mixture- Insufficient product formation | - Concentrate the reaction mixture under reduced pressure.- Add cold water to induce precipitation.- Re-evaluate the reaction conditions to improve yield. |
| Difficulty in purification | - Impurities co-crystallize with the product | - Try a different recrystallization solvent or a solvent pair.- Consider column chromatography for purification. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: The Versatile Building Block 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone in Synthetic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib.[1][2] 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is a highly valuable and versatile derivative of this class. Its strategic placement of three key functional groups—a nucleophilic 2-amino group, an electrophilic acetyl carbonyl, and methyl protons suitable for condensation—makes it an ideal starting point for generating diverse molecular libraries.[3] This guide provides an in-depth exploration of its synthesis and its application as a building block, complete with detailed protocols for key transformations. The methodologies described herein are designed to empower researchers in the rational design and synthesis of novel therapeutic agents, from anticancer to antimicrobial applications.[1][3][4]
Physicochemical Properties and Handling
Understanding the fundamental properties of the starting material is critical for successful synthesis. The hydrochloride salt is commonly used for its improved stability and handling characteristics.
| Property | Value | Source |
| IUPAC Name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride | [5] |
| Molecular Formula | C₆H₉ClN₂OS | [5] |
| Molecular Weight | 192.67 g/mol | [5] |
| CAS Number | 106012-40-2 | [5] |
| Appearance | Off-white to yellow solid | - |
Handling and Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) from the supplier before use.
Core Synthesis of the Building Block
The most reliable and fundamental method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide derivative, such as thiourea.[8][9]
Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the α-carbon bearing the halogen on the ketone (an Sₙ2 reaction).
-
Intramolecular Cyclization: The amino group then performs a nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Protocol 1: Synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
This protocol is adapted from established Hantzsch synthesis procedures.[8][9] The starting α-haloketone is 3-chloro-2,4-pentanedione.
Materials:
-
3-chloro-2,4-pentanedione (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2,4-pentanedione (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of haloketone).
-
Add thiourea (1.2 eq.) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold deionized water, which may cause the product to precipitate.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Collect the resulting precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Dry the solid product under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.
Application in Synthesis: Key Transformations
The true utility of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone lies in its ability to undergo a variety of chemical transformations at its distinct functional groups.
C-C Bond Formation via Claisen-Schmidt Condensation
A powerful method for synthesizing α,β-unsaturated ketones (chalcones) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the methyl group of the acetyl moiety with an aromatic aldehyde.[10][11] The resulting chalcone derivatives are themselves potent biological agents.[12]
Protocol 2: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-3-aryl-propenones
This protocol is based on the work of Lozynskyi et al., who found that potassium tert-butylate in ethanol provides superior yields and purity.[11]
Materials:
-
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (1.0 eq.)
-
Substituted Aromatic Aldehyde (e.g., 4-methylbenzaldehyde) (2.0 eq.)
-
Potassium tert-butylate (1.0 eq.)
-
Ethanol
-
Acetic Acid (for recrystallization)
Procedure:
-
Combine 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone (1.0 eq.), the chosen aromatic aldehyde (2.0 eq.), and potassium tert-butylate (1.0 eq.) in a round-bottom flask with ethanol (approx. 10 mL per 10 mmol of thiazole).
-
Heat the mixture under reflux for 3-5 hours.
-
After the reflux period, allow the reaction to cool and stand at room temperature overnight.
-
Collect the solid product that forms by vacuum filtration.
-
Recrystallize the crude product from glacial acetic acid to yield the pure propenone derivative.[11]
Representative Data:
| Aldehyde Substituent (Aryl Group) | Yield (%) | M.P. (°C) | Reference |
| 4-methylphenyl | 72% | 264-266 | [10][11] |
| 4-methoxyphenyl | 81% | 239-241 | [10] |
| 2-ethoxyphenyl | 89% | 225-227 | [10] |
| 3-hydroxy-4-methoxyphenyl | 77% | 232-234 | [10] |
N-Functionalization of the 2-Amino Group
The nucleophilic 2-amino group is a prime site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. Common transformations include acylation and Schiff base formation.[13]
Protocol 3: N-Acylation with Chloroacetyl Chloride
This protocol provides a method for introducing a reactive chloroacetyl group, which can be used for further elaboration.[13]
Materials:
-
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
A suitable base (e.g., Triethylamine or Pyridine) (1.2 eq.)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone in the anhydrous solvent in a flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., Triethylamine) to the solution.
-
Slowly add chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., Dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Significance and Therapeutic Potential
The synthetic derivatives accessible from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone are of significant interest to drug discovery professionals. The 2-aminothiazole core and its derivatives have demonstrated a wide spectrum of biological activities.[2][14]
-
Anticancer Activity: Many derivatives have shown potent and selective inhibitory activity against a range of human cancer cell lines, including leukemia, breast, and renal cancer.[1][11]
-
Antimicrobial Activity: The chalcones and other derivatives exhibit significant antibacterial and antifungal properties, with some compounds showing efficacy against multidrug-resistant (MDR) strains.[4][10]
-
Enzyme Inhibition: The scaffold is a key component of various enzyme inhibitors, targeting kinases, dihydrofolate reductase (DHFR), and other critical biological targets.[13]
Conclusion
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is more than just a chemical intermediate; it is a strategic platform for the rapid generation of molecular diversity. Its well-defined reactivity allows for predictable and high-yielding transformations, including C-C bond formation and N-functionalization. The protocols and data presented in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage the proven biological potential of the 2-aminothiazole scaffold in their discovery programs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jocpr.com [jocpr.com]
- 5. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. mdpi.com [mdpi.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Claisen-Schmidt condensation with 1-(2-amino-4-methylthiazol-5-yl)ethanone
Application Note & Protocol
Strategic Synthesis of Biologically Active Thiazolyl Chalcones via Claisen-Schmidt Condensation with 1-(2-amino-4-methylthiazol-5-yl)ethanone
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of α,β-unsaturated ketones (chalcones) derived from 1-(2-amino-4-methylthiazol-5-yl)ethanone using the Claisen-Schmidt condensation. This class of compounds is of significant interest in medicinal chemistry due to the established biological activities of both the thiazole and chalcone scaffolds, including antimicrobial and anticancer properties.[1][2] We present the core chemical principles, a detailed, field-proven laboratory protocol, characterization data, and troubleshooting insights to enable researchers to reliably synthesize these high-value compounds.
Introduction and Scientific Context
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a base- or acid-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4] The reaction proceeds via a crossed aldol condensation mechanism, followed by a spontaneous dehydration step to yield the conjugated and typically stable chalcone product.[4]
The strategic importance of this reaction is amplified when employing starting materials that are themselves pharmacologically relevant. The 2-aminothiazole moiety is a privileged scaffold found in numerous FDA-approved drugs, valued for its wide range of biological activities.[5] Similarly, the chalcone framework is a natural pigment core that serves as a precursor to flavonoids and is associated with significant therapeutic potential.[6][7]
The condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes provides direct and efficient access to a library of novel thiazolyl chalcones. These hybrid molecules are of paramount interest for drug discovery programs, particularly in the development of new anticancer and antimicrobial agents.[1][8] This guide explains the causality behind the experimental choices and provides a self-validating protocol for the successful synthesis and purification of these target compounds.
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation is initiated by the deprotonation of the α-carbon of the ketone component, 1-(2-amino-4-methylthiazol-5-yl)ethanone, which possesses acidic α-hydrogens on its acetyl group. This step forms a resonance-stabilized enolate ion. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (which lacks α-hydrogens, preventing self-condensation) to form a tetrahedral alkoxide intermediate.[9] This intermediate is subsequently protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone), a process driven by the formation of an extended conjugated system involving the aromatic rings and the carbonyl group.[4]
Caption: A step-by-step mechanism for the base-catalyzed Claisen-Schmidt condensation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 1-(2-amino-4-methylthiazol-5-yl)ethanone | 30748-47-1 | 156.21 | Enolizable ketone, starting material.[10] |
| Substituted Aromatic Aldehyde | Varies | Varies | Non-enolizable electrophile. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base catalyst. Corrosive. |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Alternative base catalyst.[11] Corrosive. |
| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Reaction solvent. Flammable. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Recrystallization solvent/neutralization.[2] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | TLC eluent component. Volatile. |
| n-Hexane | 110-54-3 | 86.18 | TLC eluent component. Flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | TLC eluent component. Flammable. |
Note: The hydrochloride salt of the starting ketone (CAS: 106012-40-2) is also commercially available and can be used, though the free base is generated in situ under the basic reaction conditions.[12][13]
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Erlenmeyer flasks
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass beakers
-
Graduated cylinders and pipettes
-
Spatulas and stirring rods
-
TLC plates (silica gel 60 F254), TLC chamber, and UV lamp
-
Melting point apparatus
-
Rotary evaporator (optional)
Experimental Protocols
General Protocol for Thiazolyl Chalcone Synthesis
This protocol describes a reliable method for synthesizing 1-(2-amino-4-methylthiazol-5-yl)-3-(aryl)prop-2-en-1-ones. The choice of base can be critical; while aqueous NaOH is common, some syntheses report higher yields and purity with potassium tert-butylate in anhydrous ethanol.[8] The following protocol uses aqueous potassium hydroxide, which is effective and widely accessible.[11]
Caption: Workflow for the synthesis of thiazolyl chalcones.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (e.g., 10 mmol, 1.56 g) and the desired aromatic aldehyde (10 mmol) in ethanol (20-30 mL). Stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (approx. 10 mL) dropwise over 5-10 minutes at room temperature.[1] The addition of a strong base is the critical initiation step that generates the enolate.[14]
-
Reaction: Continue stirring the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v). The formation of a new, less polar spot (higher Rf) corresponding to the chalcone product and the disappearance of the aldehyde spot indicates reaction progression. A solid precipitate of the chalcone product often begins to form within a few hours. The reaction is typically complete within 4 to 24 hours.
-
Isolation: Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). Stir for 15-20 minutes.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove the base catalyst and other water-soluble impurities.
-
Drying: Allow the crude product to air-dry completely. The crude yield can be determined at this stage.
-
Purification: The purity of the crude product should be assessed by melting point and TLC. For most applications, purification by recrystallization is necessary. Glacial acetic acid or 95% ethanol are often suitable solvents.[2][15] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.
Characterization and Data
The synthesized chalcones should be characterized to confirm their structure and purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound. Compare the observed value with literature data if available.
-
Spectroscopy:
-
¹H NMR: Expect to see characteristic doublet signals for the vinylic protons (-CH=CH-) in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. Signals for the aromatic protons, the thiazole methyl group (δ ~2.6 ppm), and the amino group protons (a broad singlet) should also be present.[8]
-
FT-IR: Look for a strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically around 1640-1660 cm⁻¹. Also, expect bands for N-H stretching of the amino group (~3300-3450 cm⁻¹) and C=C stretching.[6]
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target chalcone.
-
Representative Results
The following table summarizes results for the synthesis of various thiazolyl chalcones using the described methodology, adapted from published data.[2][8]
| Aldehyde Substituent | Product | Yield (%) | m.p. (°C) |
| 4-Methyl (p-tolualdehyde) | 1-(2-amino-4-methylthiazol-5-yl)-3-(p-tolyl)propenone | 72 | 264-266 |
| 4-Methoxy | 1-(2-amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)propenone | 88 | 288-290 |
| 4-Fluoro | 1-(2-amino-4-methylthiazol-5-yl)-3-(4-fluorophenyl)propenone | 84 | 277-279 |
| 3,4-Dimethoxy | 1-(2-amino-4-methylthiazol-5-yl)-3-(3,4-dimethoxyphenyl)propenone | 75 | 255-257 |
| 3-Hydroxy, 4-Methoxy | 1-(2-amino-4-methylthiazol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)propenone | 77 | 232-234 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Inactive catalyst (old NaOH/KOH solution).2. Low reaction temperature.3. Deactivated aldehyde (e.g., oxidized to carboxylic acid). | 1. Prepare a fresh, concentrated solution of the base catalyst.2. Allow the reaction to stir for a longer period (up to 48h). Gentle warming (~40 °C) can be attempted but may increase side products.[16]3. Use freshly distilled or newly purchased aldehyde. |
| Low yield of product | 1. Incomplete reaction.2. Product is partially soluble in the aqueous workup solution.3. Loss during recrystallization. | 1. Monitor by TLC and allow the reaction to proceed to completion.2. Ensure the workup solution is ice-cold to minimize product solubility. Minimize the amount of water used.3. Use a minimal amount of hot solvent for recrystallization and ensure slow cooling to maximize crystal recovery.[17] |
| Formation of multiple products (TLC) | 1. Self-condensation of the ketone (less likely with an aldehyde present).2. Side reactions due to excessive heat or prolonged reaction time.3. Impure starting materials. | 1. Ensure a 1:1 stoichiometry of ketone to aldehyde.2. Maintain the reaction at room temperature. Do not heat unless necessary.3. Check the purity of starting materials by TLC or NMR before starting the reaction. Purify via column chromatography if recrystallization is ineffective.[18] |
| Product is an oil or gummy solid | 1. Presence of impurities.2. Product has a low melting point. | 1. Attempt to purify by column chromatography on silica gel.2. Triturate the crude material with a non-polar solvent like cold hexane or ether to try and induce solidification. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Handling: Sodium hydroxide and potassium hydroxide are highly corrosive and can cause severe burns. Handle with extreme care. Acetic acid is also corrosive.
-
Solvents: Ethanol, hexane, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources. Dichloromethane is a suspected carcinogen; handle only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Claisen-Schmidt condensation provides a powerful and straightforward route to synthesize novel thiazolyl chalcones from 1-(2-amino-4-methylthiazol-5-yl)ethanone. The protocol detailed herein is robust, scalable, and utilizes readily available reagents and equipment. The resulting compounds serve as valuable scaffolds for medicinal chemistry research and drug development, leveraging the combined biological potential of the aminothiazole and chalcone pharmacophores. Careful monitoring of the reaction and adherence to proper purification techniques are key to obtaining high yields of pure products.
References
- 1. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chembk.com [chembk.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(2-AMINO-4-METHYL-THIAZOL-5-YL)-ETHANONE, HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-aminothiazole derivatives, focusing on the robust and widely applicable Hantzsch thiazole synthesis. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, discuss critical parameters for optimization, and provide troubleshooting guidance. This document is designed to equip researchers with the practical knowledge to confidently and efficiently synthesize these valuable heterocyclic compounds.
Introduction: The Significance of the 2-Aminothiazole Core
Heterocyclic compounds are paramount in drug discovery, and among them, the 2-aminothiazole moiety is a "privileged scaffold."[3] This five-membered ring system, containing sulfur and nitrogen atoms, is a key pharmacophore found in a multitude of compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The clinical relevance of this scaffold is underscored by its presence in approved drugs such as the anticancer agent Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory drug Meloxicam.[6][7]
The versatility of the 2-aminothiazole core allows for extensive structural modifications at the 2-amino group and positions 4 and 5 of the thiazole ring, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and reliable method for constructing this essential heterocyclic system.[8][9][10] It involves the condensation reaction between an α-haloketone and a thioamide-containing compound, most commonly thiourea.[11][12]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established sequence of steps. The overall transformation involves the reaction of an α-haloketone with thiourea to yield a 2-aminothiazole derivative, with the formal loss of water and a hydrogen halide.[11]
Mechanism Breakdown:
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide leaving group in a standard SN2 reaction.[11][13]
-
Tautomerization: The resulting intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the imine then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).[13]
-
Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) of the cyclic intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring.
This mechanistic pathway dictates the choice of reagents and conditions. The use of a good leaving group on the ketone (typically bromine) is essential for the initial SN2 step, and the reaction is often facilitated by heating in a protic solvent like ethanol, which aids in the cyclization and dehydration steps.[14]
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a representative example of the Hantzsch reaction.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.0 | 0.995 g |
| Thiourea | CH₄N₂S | 76.12 | 7.5 | 0.571 g |
| Methanol | CH₃OH | 32.04 | - | 5 mL |
| 5% Sodium Carbonate | Na₂CO₃ | 105.99 | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 20 mL scintillation vial or a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[11]
-
Solvent Addition: Add 5 mL of methanol to the vial.[11]
-
Heating and Reaction: Place the vial on a hot plate set to a gentle heat (a setting of 100°C is suggested for the hotplate, not the reaction mixture itself) or immerse the flask in an oil bath preheated to 65-70 °C. Stir the mixture for 30-60 minutes.[11]
-
Expert Tip: The reaction is often exothermic. Monitor the progress using Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to byproduct formation. A 50:50 mixture of ethyl acetate and hexane can be used as the mobile phase.[11]
-
-
Cooling: Remove the reaction from the heat source and allow it to cool to room temperature.
-
Work-up and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl the beaker to mix the contents thoroughly.[11][14] The basic solution neutralizes the hydrobromic acid formed during the reaction, causing the poorly water-soluble product to precipitate.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any remaining inorganic salts and impurities.[11]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (40-50 °C) can be used.
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product to confirm its identity and purity.[11]
Diagram: Experimental Workflow
Caption: General workflow for Hantzsch 2-aminothiazole synthesis.
Self-Validating System: Product Characterization
To ensure the integrity of the synthesis, the final product must be thoroughly characterized.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light) indicates a relatively pure compound.
-
Melting Point (MP): Compare the experimental melting point to the literature value. A sharp melting range close to the reported value is an indicator of purity.
-
Spectroscopic Analysis:
Process Optimization and Troubleshooting
While the Hantzsch synthesis is robust, yields can be improved and side reactions minimized by carefully controlling several parameters.[14]
| Parameter | Consideration | Rationale & Expert Insight |
| Temperature | Gentle heating (40-60 °C) to reflux | Many reactions proceed at room temperature, but gentle heating often increases the rate and drives the reaction to completion. Excessive heat can cause decomposition. Monitor via TLC.[14] |
| Solvent | Ethanol, Methanol, DMF | Protic solvents like ethanol and methanol are most common and effective.[14] For less reactive substrates, a higher boiling point solvent like DMF may be necessary. Eco-friendly, solvent-free approaches have also been reported.[17][18] |
| Reaction Time | 30 min to several hours | Reaction completion is substrate-dependent. Monitor progress by TLC to determine the optimal time and avoid degradation of the product.[14] |
| Stoichiometry | Slight excess of thiourea | Using a slight excess (1.2-1.5 equivalents) of the thioamide component can help drive the reaction to completion. |
| Catalyst | Generally not required | While the base reaction is uncatalyzed, some variations use catalysts like silica-supported tungstosilicic acid or iodine to improve yields, especially in one-pot, multi-component versions of the reaction.[19][20] |
Common Troubleshooting Scenarios:
-
Low or No Yield:
-
Check Starting Materials: Ensure the α-haloketone has not degraded. These can be lachrymatory and unstable.
-
Increase Temperature: The reaction may require more thermal energy. Try gently heating at 40-60 °C.[14]
-
Extend Reaction Time: Monitor by TLC to see if the starting materials are being consumed over a longer period.[14]
-
-
Formation of Impurities:
-
Overheating: Excessive heat can lead to polymerization or decomposition. Reduce the reaction temperature.
-
Impure Starting Materials: Purify the α-haloketone before use if necessary.
-
-
Product Does Not Precipitate:
-
Solubility: The product may be soluble in the work-up solution. In this case, perform an extraction with an organic solvent like ethyl acetate.[14]
-
Insufficient Basicity: Ensure the pH of the carbonate solution is sufficiently basic to neutralize the acid and deprotonate the thiazole product.
-
Conclusion
The Hantzsch thiazole synthesis is an indispensable tool for medicinal chemists, providing reliable access to the vital 2-aminothiazole scaffold. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can efficiently synthesize a diverse library of derivatives for drug discovery and development. This protocol provides a solid, validated foundation for this synthesis, empowering scientists to troubleshoot and optimize the reaction for their specific substrates and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 8. synarchive.com [synarchive.com]
- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Thiazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 1-(2-Amino-5-methylthiazol-4-yl)ethanone in Medicinal Chemistry
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Among the diverse building blocks utilized for the synthesis of these bioactive molecules, 1-(2-amino-5-methylthiazol-4-yl)ethanone stands out as a particularly versatile and valuable starting material. Its unique arrangement of functional groups—a reactive ketone, a nucleophilic amino group, and a biologically active thiazole core—provides a rich platform for chemical elaboration and the development of novel therapeutic agents.[4]
This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of potent kinase inhibitors, antimicrobial agents, and antioxidants, providing detailed experimental protocols, mechanistic insights, and quantitative biological data to empower researchers in their drug discovery endeavors.
Section 1: A Cornerstone for Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has proven to be a highly effective hinge-binding motif in the design of ATP-competitive kinase inhibitors. This compound serves as a key precursor for the synthesis of a variety of kinase inhibitors, including those targeting critical pathways in cancer progression.
Targeting Angiogenesis: Tie-2 and VEGFR-2 Inhibitors
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[5] Two key receptor tyrosine kinases involved in this process are Tie-2 and VEGFR-2.[5][6] Dual inhibitors of these kinases represent a promising anti-angiogenic strategy. The 2-aminothiazole core can be elaborated to effectively target the ATP-binding sites of these kinases.
The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 and angiopoietins to Tie-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[7][8] Key pathways activated include the PI3K-AKT and Ras-MAPK pathways.[8] Inhibition of these kinases blocks these pro-angiogenic signals.
This protocol outlines a general, adaptable two-step synthesis for creating a 2-aminothiazole core structure that can be further elaborated into potent kinase inhibitors. This method is based on established literature procedures for synthesizing substituted 2-aminothiazoles.[9]
Step 1: α-Bromination of this compound
-
Reagents and Materials:
-
This compound
-
Bromine
-
Glacial Acetic Acid
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated α-bromoketone intermediate by filtration, wash with water, and dry under vacuum.
-
Step 2: Cyclization and Condensation with a Substituted Thiourea
-
Reagents and Materials:
-
α-bromoketone intermediate from Step 1
-
Substituted thiourea (e.g., N-phenylthiourea)
-
Ethanol
-
Reflux condenser, round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a solution of the α-bromoketone intermediate (1 equivalent) in ethanol, add the substituted thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the desired 2-aminothiazole derivative.
-
Cell Cycle Control: CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1-S phase transition of the cell cycle, and its aberrant activity is frequently observed in various cancers.[10][11][12] Inhibitors of CDK2 are therefore of significant interest as potential anticancer agents.
CDK2, in complex with cyclin E or cyclin A, phosphorylates key substrates such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[13][14] Inhibition of CDK2 prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Differential inhibition of tumor angiogenesis by tie2 and vascular endothelial growth factor receptor-2 dominant-negative receptor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 10. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 11. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elgenelim.com [elgenelim.com]
- 14. pnas.org [pnas.org]
Application Notes & Protocols: Harnessing Thiazole Derivatives for Novel Antimicrobial Agent Development
Introduction: The Enduring Promise of the Thiazole Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold.[3][4][5] This five-membered aromatic ring, containing sulfur and nitrogen atoms, is a key structural motif in a variety of natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4][6] The versatility of the thiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][7]
This guide provides a comprehensive overview of the critical workflows involved in the development of thiazole-based antimicrobial agents, from initial chemical synthesis to preclinical evaluation. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical framework for their drug discovery endeavors. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying principles.
Part 1: Synthesis of Thiazole Derivatives - Building the Core Scaffold
The synthesis of the thiazole ring is a cornerstone of developing this class of antimicrobial agents. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The Hantzsch synthesis, first reported in 1887, remains one of the most widely employed methods for the preparation of thiazole derivatives.[1][3]
Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
This protocol outlines the classical condensation reaction between an α-haloketone and a thioamide to yield a 2,4-disubstituted thiazole.
Rationale: The Hantzsch synthesis is a versatile and straightforward method for creating the thiazole ring. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Alternative Synthetic Strategies
While the Hantzsch synthesis is prevalent, other methods like the Gabriel synthesis and the Cook-Heilbron synthesis offer alternative routes to different thiazole substitution patterns.[1] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[1][2]
Part 2: In Vitro Antimicrobial Screening - Identifying Lead Compounds
Once a library of thiazole derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. Standardized in vitro susceptibility testing methods are employed to determine the minimum concentration of the compound required to inhibit the growth of or kill the target microorganisms.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of thiazole derivatives against bacterial and fungal strains using the broth microdilution method, a widely accepted and quantitative technique.[8][9]
Rationale: The broth microdilution method allows for the simultaneous testing of multiple compounds at various concentrations, providing a quantitative measure of their antimicrobial potency (the MIC value). This high-throughput method is essential for screening compound libraries and establishing structure-activity relationships.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9] This can be assessed visually or by using a spectrophotometric plate reader.
Data Presentation: Summarizing Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate the identification of lead compounds and the analysis of structure-activity relationships (SAR).
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TZ-01 | Phenyl | Methyl | 16 | 64 | 32 |
| TZ-02 | 4-Chlorophenyl | Methyl | 8 | 32 | 16 |
| TZ-03 | Phenyl | Ethyl | 32 | >128 | 64 |
| Reference | Ciprofloxacin | - | 1 | 0.5 | - |
| Reference | Fluconazole | - | - | - | 4 |
Table 1: Example of MIC data for a series of thiazole derivatives.
Part 3: Understanding the Mechanism of Action
Identifying the molecular target of a novel antimicrobial agent is crucial for its further development. For thiazole derivatives, several mechanisms of action have been proposed.
Bacterial Targets:
-
DNA Gyrase and Topoisomerase IV: Some thiazole derivatives have been shown to inhibit these essential bacterial enzymes involved in DNA replication, leading to bacterial cell death.[1]
-
Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP): These enzymes are critical for the synthesis of the bacterial cell wall. Thiazole aminoguanidines have been identified as inhibitors of UPPS and UPPP.[10]
-
Cell Wall Synthesis: Thiazoles can interfere with the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1]
Fungal Targets:
-
14α-Lanosterol Demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity.[11]
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of thiazole-based antimicrobial agents.
Part 4: In Vivo Efficacy Evaluation - From the Bench to Preclinical Models
Promising lead compounds identified through in vitro screening must be evaluated for their efficacy in a relevant animal model of infection. This step is critical to assess the compound's pharmacokinetic properties, safety, and therapeutic potential in a living organism.
Protocol 3: Murine Skin Infection Model for MRSA
This protocol describes a murine model of skin infection with Methicillin-Resistant Staphylococcus aureus (MRSA) to evaluate the in vivo efficacy of topical thiazole derivatives.[8][9]
Rationale: A skin infection model is relevant for testing topical antimicrobial agents and allows for the direct application of the compound to the site of infection. MRSA is a clinically significant pathogen, making this a robust model for evaluating novel anti-staphylococcal agents.[8]
Step-by-Step Methodology:
-
Animal Acclimatization: House mice (e.g., BALB/c) under standard laboratory conditions for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Hair Removal: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane). Shave a small area on the back of each mouse.
-
Skin Abrasion and Infection: Create a superficial wound on the shaved area using a sterile needle. Apply a suspension of MRSA (e.g., 10⁷ CFU in 10 µL of PBS) directly onto the wound.
-
Treatment Application: After a set period (e.g., 2 hours post-infection), apply the test compound formulated in a suitable vehicle (e.g., topical cream or ointment) to the infected area. Include a vehicle control group and a positive control group (e.g., mupirocin ointment).
-
Monitoring and Endpoint: Monitor the animals daily for signs of infection and overall health. At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the animals.
-
Bacterial Load Determination: Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on appropriate agar plates (e.g., Mannitol Salt Agar) to determine the number of viable bacteria (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads in the treated groups to the vehicle control group to determine the in vivo efficacy of the thiazole derivative. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the results.
Part 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the synthesis and screening of the initial library of thiazole derivatives will inform the SAR. This understanding is crucial for the rational design of more potent and selective analogs.
Key SAR Insights for Thiazole Antimicrobials:
-
Substitution at Position 2: Often occupied by an aryl or heteroaryl group, which can significantly influence the antimicrobial spectrum and potency.[12]
-
Substitution at Position 4: Modifications at this position can impact the interaction with the target enzyme and the overall lipophilicity of the molecule.[12]
-
Substitution at Position 5: This position is often a site for introducing groups that can enhance target binding or improve pharmacokinetic properties.[12]
-
Hybrid Molecules: Combining the thiazole scaffold with other pharmacophores, such as pyrazoline, pyrazole, or triazole, has proven to be a successful strategy for enhancing antimicrobial activity.[1][12]
Logical Flow of Lead Optimization
Caption: The iterative cycle of lead optimization for developing thiazole-based antimicrobial agents.
Conclusion and Future Directions
The thiazole scaffold continues to be a rich source of novel antimicrobial agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers in this field. Future efforts should focus on exploring novel substitution patterns, developing new synthetic methodologies, and elucidating the mechanisms of action of these promising compounds. The integration of computational methods, such as molecular docking and virtual screening, can further accelerate the discovery and optimization of the next generation of thiazole-based drugs to combat the growing threat of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 9. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of a Novel Aminothiazole Compound using a Validated HPLC-UV Method
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of a novel aminothiazole compound. Aminothiazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate quantification crucial in pharmaceutical research and development.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] The described method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The development of reliable analytical methods for the quantification of novel aminothiazole-based entities is paramount for ensuring drug quality, safety, and efficacy throughout the development lifecycle. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely adopted technique for this purpose due to its versatility, sensitivity, and reproducibility.[5]
This application note addresses the critical need for a well-characterized analytical method by providing a detailed protocol for the quantification of a novel aminothiazole. The narrative explains the scientific rationale behind the selection of chromatographic conditions and validation parameters, ensuring the method's trustworthiness and scientific integrity.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method requires a systematic approach to optimize the separation and detection of the analyte of interest. The following sections detail the key considerations and justifications for the chosen chromatographic parameters.
Stationary Phase Selection: The Foundation of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation in the pharmaceutical industry due to its applicability to a wide range of compounds.[9][10][11] For the separation of the novel aminothiazole, a C18 column was selected. The C18 stationary phase, with its long alkyl chains, provides a hydrophobic environment that interacts with the non-polar regions of the analyte, leading to its retention.[10] Given that many aminothiazole derivatives possess some degree of polarity, a C18 column offers a good balance of retention and elution characteristics.[12][13][14][15]
The choice of a specific C18 column, such as the Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm), is based on its reputation for high efficiency, good peak shape, and batch-to-batch reproducibility.[1][2][3] The particle size of 5 µm provides a good compromise between efficiency and backpressure, suitable for standard HPLC systems.[16][17]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical factor influencing the retention and selectivity of the separation.[11][18] A mixture of an aqueous phase and an organic modifier is typically used in RP-HPLC.
-
Aqueous Phase: A solution of 0.1% v/v orthophosphoric acid (OPA) in water was chosen as the aqueous component.[1][2] The addition of an acid serves to suppress the ionization of any basic functional groups present in the aminothiazole molecule. This is crucial because analyzing ionizable compounds in their neutral state leads to better peak shapes and more reproducible retention times.[13]
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength in RP-HPLC.[1][2]
-
Isocratic Elution: An isocratic elution, where the mobile phase composition remains constant throughout the run, was employed for its simplicity and robustness.[1][2] A ratio of 55% 0.1% v/v OPA in water to 45% acetonitrile was found to provide optimal retention and peak shape for the novel aminothiazole.[2]
Detection Wavelength Selection: Maximizing Sensitivity
The selection of an appropriate UV detection wavelength is essential for achieving maximum sensitivity. The UV spectrum of the novel aminothiazole was determined, and the wavelength of maximum absorbance (λmax) was identified. For a similar aminothiazole compound, the maximum absorbance was observed at 272 nm.[1][2][3] Therefore, 272 nm was selected as the detection wavelength for this method to ensure the highest possible signal-to-noise ratio.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of the novel aminothiazole.
Materials and Reagents
-
Novel Aminothiazole Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (OPA), 85% (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 Separations Module or equivalent |
| Detector | Waters 2487 Dual λ Absorbance Detector or equivalent |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 55% 0.1% v/v OPA in Water : 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
To prepare 1 L of 0.1% v/v OPA in water, add 1.0 mL of 85% OPA to 999 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous phase through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 550 mL of the 0.1% OPA in water with 450 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Accurately weigh approximately 10 mg of the novel aminothiazole reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of the mobile phase or a solvent in which the compound is freely soluble) and dilute to the mark.[19][20][21][22]
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 1.5 mg/mL).[2]
-
These solutions will be used to construct the calibration curve.
-
Accurately weigh a quantity of the sample containing the novel aminothiazole.
-
Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.[19][20]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[19][22]
System Suitability Testing (SST)
Before initiating any sample analysis, it is imperative to verify that the chromatographic system is performing adequately.[23][24][25][26] This is achieved through System Suitability Testing (SST).
Procedure:
-
Inject the working standard solution (e.g., at the midpoint of the calibration range) five or six replicate times.[24]
-
Evaluate the following parameters against the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector.[24] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the consistency of the mobile phase flow. |
Analysis Procedure
-
Once the system suitability criteria are met, inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Periodically inject a check standard to monitor the system's performance during the analytical run.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
-
Determine the concentration of the novel aminothiazole in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation Protocol
A comprehensive method validation was performed according to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[27]
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of a placebo (if applicable) to demonstrate the absence of interference from excipients.
-
Analyze stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that the peak of the novel aminothiazole is resolved from any potential degradation products.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[27]
Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range.[27]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
| Validation Parameter | Acceptance Criteria |
| Coefficient of Determination (R²) | ≥ 0.995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5]
Protocol:
-
Perform recovery studies by spiking a known amount of the novel aminothiazole reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Calculate the percentage recovery for each replicate.
| Validation Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Prepare six independent sample solutions at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
| Validation Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (e.g., from the y-intercepts of regression lines)
-
S = the slope of the calibration curve
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results and system suitability parameters.
The method is considered robust if the results remain within the acceptance criteria for accuracy and precision, and the system suitability parameters are still met.
Visualizations
Experimental Workflow
Caption: HPLC-UV analysis workflow for aminothiazole quantification.
Method Validation Logical Flow
Caption: Logical relationship of ICH validation parameters.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantification of the novel aminothiazole compound. The systematic method development, coupled with a comprehensive validation according to ICH guidelines, ensures the scientific integrity and trustworthiness of the analytical results. This method is suitable for routine analysis in research and quality control laboratories, supporting the development of new aminothiazole-based pharmaceuticals.
References
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. quora.com [quora.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Polar Compounds | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. chromtech.net.au [chromtech.net.au]
- 17. labtech.tn [labtech.tn]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. greyhoundchrom.com [greyhoundchrom.com]
- 22. sartorius.com [sartorius.com]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 24. assayprism.com [assayprism.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 2-Amino-5-Methylthiazole Derivatives with Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Thiazole Derivatives in Antioxidant Research
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] A significant area of interest is their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Antioxidants can mitigate this damage by scavenging free radicals. Synthetic antioxidants based on the thiazole framework offer the potential for potent and targeted therapeutic agents.[5] This guide provides a comprehensive overview of the synthesis of 2-amino-5-methylthiazole derivatives and detailed protocols for evaluating their antioxidant activity.
I. Synthesis of the 2-Amino-5-methylthiazole Scaffold
The foundational step in synthesizing the target derivatives is the construction of the 2-amino-5-methylthiazole ring. The most common and efficient method for this is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9]
Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][9]
DOT Script for Hantzsch Thiazole Synthesis Mechanism:
Caption: Hantzsch Thiazole Synthesis Pathway.
Protocol for the Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from established procedures for the synthesis of 2-amino-4-methylthiazole from thiourea and chloroacetone.[10]
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide (solid)
-
Ether
-
500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer
Procedure:
-
Suspend 76 g (1 mole) of thiourea in 200 cc of water in the 500-mL flask.
-
With stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether (total of 300 cc).
-
Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tars.
-
Remove the ether by distillation on a steam bath.
-
Distill the remaining oil under reduced pressure. The 2-amino-4-methylthiazole will be collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[10]
II. Synthesis of 2-Amino-5-methylthiazole Derivatives
Once the core 2-amino-5-methylthiazole is synthesized, various derivatives can be prepared by modifying the amino group or other positions on the thiazole ring. A common approach involves the synthesis of Schiff bases by reacting the 2-amino group with various substituted aldehydes.[11]
General Protocol for the Synthesis of 2-Amino-5-methylthiazole Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of Schiff base derivatives from a precursor that can be derived from 2-amino-5-methylthiazole.[11]
Materials:
-
2-((2-Amino-5-methylthiazol-4-yl)methyl)oxadiazole-5-thiol (or a similar precursor with a primary amine)
-
Substituted aldehydes
-
Absolute ethanol
Procedure:
-
Dissolve the 2-amino-5-methylthiazole precursor in absolute ethanol.
-
Add an equimolar amount of the desired substituted aldehyde to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
III. Evaluation of Antioxidant Activity
The antioxidant potential of the synthesized 2-amino-5-methylthiazole derivatives can be assessed using various in vitro assays. The most common methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[12][13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of antioxidants.[15][16] The stable DPPH radical has a deep violet color with a maximum absorbance at around 517 nm.[15][17] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[15] The degree of discoloration is proportional to the scavenging activity of the compound.[15]
DOT Script for DPPH Assay Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Protocol for DPPH Assay: This protocol is designed for a 96-well microplate format.[17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Synthesized 2-amino-5-methylthiazole derivatives (test samples)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[17]
-
Preparation of Test Samples and Control: Prepare stock solutions of the synthesized derivatives and the positive control (e.g., 1 mg/mL) in a suitable solvent. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution or standard to separate wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[15] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the blank control.
-
Asample is the absorbance of the test sample.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[18][19] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[18][20] The resulting blue-green radical has a characteristic absorbance at 734 nm.[18] When an antioxidant is added, it reduces the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.[18]
Protocol for ABTS Assay: [18][21]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Synthesized 2-amino-5-methylthiazole derivatives (test samples)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test sample or Trolox standard at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[22][23] The reduction is monitored by the formation of a colored ferrous complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[24] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Protocol for FRAP Assay: [24]
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Synthesized 2-amino-5-methylthiazole derivatives (test samples)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to the wells of a 96-well plate.
-
Add 220 µL of the FRAP working solution to each well.
-
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents or Trolox equivalents.
IV. Data Presentation and Interpretation
For a clear comparison of the antioxidant activities of the synthesized derivatives, the results should be summarized in a structured table.
Table 1: Antioxidant Activity of Synthesized 2-Amino-5-methylthiazole Derivatives
| Compound ID | DPPH IC50 (µg/mL) | ABTS TEAC (µM Trolox/µg sample) | FRAP Value (µM Fe²⁺/µg sample) |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Ascorbic Acid | |||
| Trolox |
The IC50 values from the DPPH assay indicate the concentration required for 50% radical scavenging; a lower value signifies higher potency.[1] The TEAC values from the ABTS assay and the FRAP values provide a measure of the total antioxidant capacity relative to a standard antioxidant.
V. Structure-Activity Relationship (SAR) Insights
By comparing the antioxidant activities of different derivatives, valuable insights into the structure-activity relationship can be gained. For instance, the presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings of Schiff base derivatives has been shown to enhance antioxidant activity.[11] This information is crucial for the rational design of more potent antioxidant compounds.
VI. Conclusion
This guide provides a comprehensive framework for the synthesis and antioxidant evaluation of 2-amino-5-methylthiazole derivatives. The detailed protocols for the Hantzsch thiazole synthesis and the subsequent derivatization, along with the standardized antioxidant assays (DPPH, ABTS, and FRAP), offer a robust methodology for researchers in the field of drug discovery and development. The systematic evaluation of these compounds will contribute to the identification of novel and potent antioxidants with potential therapeutic applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting antioxidant activity of compounds based on chemical structure using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. zen-bio.com [zen-bio.com]
- 24. cosmobiousa.com [cosmobiousa.com]
One-Pot Synthesis of 2-Aminothiazole Derivatives: An Application Guide for Researchers
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core structure of a multitude of biologically active compounds. Its derivatives have garnered significant attention from the medicinal chemistry and drug development communities due to their broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The inherent versatility of the 2-aminothiazole ring system allows for extensive structural modifications, making it a cornerstone in the design of novel therapeutic agents. Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing these valuable compounds is of paramount importance in modern organic synthesis.
The Strategic Advantage of One-Pot Synthesis
Traditional multi-step syntheses often suffer from drawbacks such as the need to isolate and purify intermediates at each stage, leading to reduced overall yields, increased consumption of solvents and reagents, and longer reaction times. One-pot synthesis, a strategy where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers a compelling solution to these challenges.[3] This approach enhances synthetic efficiency by minimizing handling losses and reducing waste generation. The in-situ formation and immediate consumption of reactive intermediates, such as the lachrymatory and toxic α-haloketones in the context of thiazole synthesis, is a significant advantage of this methodology, contributing to a safer and more streamlined laboratory workflow.[4][5]
General Reaction Pathway: A Modern Take on the Hantzsch Synthesis
The one-pot synthesis of 2-aminothiazole derivatives is predominantly a contemporary adaptation of the venerable Hantzsch thiazole synthesis.[6][7] The classical approach involves the condensation of a pre-synthesized α-haloketone with a thiourea or its substituted analogue.[6] In the one-pot variant, the α-haloketone is generated in situ from a readily available ketone and a halogenating agent. This transient intermediate is then immediately trapped by the thiourea present in the reaction mixture to undergo cyclization, ultimately affording the desired 2-aminothiazole derivative.
A widely employed and efficient iteration of this one-pot strategy utilizes an aromatic methyl ketone as the starting material, which undergoes an α-bromination/cyclization sequence facilitated by copper(II) bromide.[3]
Generalized Reaction Scheme:
Experimental Protocol: A Facile One-Pot Synthesis Using Copper(II) Bromide
This protocol is based on the efficient one-pot α-bromination/cyclization process developed by Xia and co-workers.[3]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Copper(II) bromide (CuBr₂) (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethyl acetate (EtOAc) (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add ethyl acetate (10 mL) to the flask.
-
Place the flask in a heating mantle or oil bath and fit it with a reflux condenser.
-
Stir the reaction mixture vigorously and heat to reflux (approximately 77°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminothiazole derivative.
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-aminothiazole derivatives.
Substrate Scope and Versatility
The one-pot synthesis using copper(II) bromide demonstrates broad applicability with a variety of aromatic methyl ketones and N-substituted thioureas, affording good to excellent yields. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring of the ketone is generally well-tolerated.[3]
| Entry | Aromatic Ketone | Thiourea | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 87 |
| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4'-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 85 |
| 4 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
| 5 | Acetophenone | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 88 |
| 6 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 82 |
| 7 | 4'-Methoxyacetophenone | N-Allylthiourea | N-Allyl-4-(4-methoxyphenyl)thiazol-2-amine | 86 |
Data summarized from Xia et al. (2012).[3]
Reaction Mechanism: A Step-by-Step Elucidation
The one-pot synthesis of 2-aminothiazoles from aromatic methyl ketones and thiourea in the presence of a halogenating agent proceeds through a modified Hantzsch thiazole synthesis mechanism. The key steps are as follows:
-
Enolization: The ketone undergoes enolization, a process that can be catalyzed by either acid or base, to form an enol or enolate intermediate.
-
α-Halogenation: The enol/enolate attacks the halogenating agent (e.g., CuBr₂) to form an α-haloketone intermediate in situ.
-
Nucleophilic Attack (S_N2): The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the α-carbon of the halogenated ketone, displacing the halide ion in an S_N2 reaction. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) to form the final, stable, aromatic 2-aminothiazole ring.
Caption: Stepwise mechanism of the one-pot Hantzsch thiazole synthesis.
Conclusion and Future Perspectives
The one-pot synthesis of 2-aminothiazole derivatives represents a significant advancement in synthetic efficiency and laboratory safety. By circumventing the need for the isolation of unstable and hazardous intermediates, these methods provide a practical and robust route to a class of compounds of immense interest in drug discovery and development. The versatility of this approach, demonstrated by the wide range of compatible substrates, ensures its continued application in the synthesis of diverse libraries of 2-aminothiazole derivatives for biological screening. Further research in this area is likely to focus on the development of even more environmentally benign methodologies, such as the use of greener solvents and catalysts, as well as the expansion of the substrate scope to include a broader array of functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
Application Notes & Protocols: Leveraging 1-(2-Amino-5-methylthiazol-4-yl)ethanone for the Development of Novel Anti-Inflammatory Agents
Introduction: The Thiazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a "privileged structure" for interacting with various biological targets. Within the realm of inflammation, derivatives of thiazole have demonstrated significant potential, targeting key enzymes and signaling pathways that drive the inflammatory response.[2]
This guide focuses on 1-(2-Amino-5-methylthiazol-4-yl)ethanone , a versatile and highly functionalized starting material, as a launchpad for a targeted anti-inflammatory drug discovery program.[3] Its structure contains multiple reactive sites—the amino group, the acetyl moiety, and the thiazole ring itself—that allow for systematic chemical modification to explore structure-activity relationships (SAR). We will outline a comprehensive workflow, from the synthesis of novel derivatives to their rigorous biological evaluation using established in vitro and in vivo models. The central hypothesis is that the this compound scaffold can be elaborated to produce potent and selective inhibitors of key pro-inflammatory mediators.
A Roadmap for Discovery: From Synthesis to In Vivo Validation
The development of a novel anti-inflammatory agent from a starting scaffold is a multi-stage process. The logical workflow presented here ensures that resources are focused on compounds with the highest potential, with clear go/no-go decision points.
Caption: High-level workflow for anti-inflammatory drug discovery.
Part 1: Synthetic Strategy & Protocol
Rationale for Derivatization
The acetyl group of this compound is an ideal handle for introducing structural diversity. A classic and effective method is the Claisen-Schmidt condensation , which reacts the ketone with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. This strategy is advantageous because the resulting chalcone framework is itself a well-known pharmacophore, and the diversity is easily introduced through the choice of aldehyde. This allows for the systematic probing of how different electronic and steric properties on the aromatic ring affect biological activity.[4]
Protocol 1.1: General Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-3-aryl-2-propen-1-one Derivatives
This protocol describes a representative Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Standard laboratory glassware for synthesis and reflux
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen substituted aromatic aldehyde (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Cool the solution in an ice bath. Prepare a 10% aqueous solution of KOH and add it dropwise to the reaction mixture with continuous stirring. The amount of catalyst should be catalytic, but optimization may be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation. The reaction may take several hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Neutralization: Neutralize the solution by adding a few drops of glacial acetic acid. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Elucidating Mechanism of Action via In Vitro Screening
Inflammation is orchestrated by a complex network of signaling pathways. Potent anti-inflammatory agents often act by inhibiting the production of key mediators like prostaglandins and nitric oxide (NO).[5] This is frequently achieved by targeting the enzymes that produce them—Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), respectively—or by inhibiting upstream signaling pathways like Nuclear Factor-kappa B (NF-κB).[6][7][8][9]
The Central Role of NF-κB in Inflammation
The NF-κB pathway is a master regulator of inflammation.[6][10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[11][12] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those encoding for COX-2, iNOS, and cytokines like TNF-α and IL-6.[7][12] Therefore, inhibiting this pathway is a highly attractive strategy for developing anti-inflammatory drugs.
Caption: The canonical NF-κB signaling pathway in inflammation.
Protocol 2.1: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay serves as an excellent primary screen. It measures the production of NO, an indicator of iNOS enzymatic activity, which is a downstream target of the NF-κB pathway.[13][14] A reduction in NO levels suggests the compound may inhibit iNOS directly or act upstream on the signaling cascade.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (synthesized thiazole derivatives) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in the CO₂ incubator.
-
Compound Treatment: The next day, remove the old media. Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Add 50 µL of Griess Reagent Part A to each well (samples and standards).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration required to inhibit NO production by 50%).
Protocol 2.2: In Vitro COX-2 Inhibition Assay
Compounds that show significant activity in the NO assay should be advanced to a secondary screen to determine if they also inhibit COX-2, another key inflammatory enzyme.[8][15] Commercially available kits (e.g., colorimetric or fluorescent) provide a standardized method for this.
Principle: These assays typically measure the peroxidase activity of COX. The reaction between arachidonic acid and COX-2 produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
General Procedure (using a commercial kit):
-
Follow the kit manufacturer's instructions for preparing reagents, including the heme cofactor, arachidonic acid substrate, and the COX-2 enzyme.
-
Add buffer, heme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric substrate.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value and compare it to a known COX-2 inhibitor like Celecoxib.
Data Presentation: Summarizing In Vitro Results
Organizing screening data in a clear, tabular format is crucial for identifying promising candidates.
| Compound ID | R-Group (on Aldehyde) | NO Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| STD-1 (L-NAME) | N/A | 22.5 | >100 |
| STD-2 (Celecoxib) | N/A | >100 | 0.8 |
| AMT-C-01 | 4-H | 45.2 | 35.7 |
| AMT-C-02 | 4-Cl | 15.8 | 9.3 |
| AMT-C-03 | 4-OCH₃ | 28.1 | 18.4 |
| AMT-C-04 | 4-NO₂ | 8.9 | 5.1 |
Table 1: Hypothetical in vitro screening data for a series of synthesized this compound derivatives.
Part 3: In Vivo Validation of Lead Candidates
Positive results from in vitro assays are encouraging, but activity must be confirmed in a living system.[16] The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.[17][18][19]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling).[20] The ability of a test compound to reduce this swelling compared to a control group indicates its in vivo anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds selected from in vitro screening
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral administration tools (e.g., oral gavage needles)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Standard Drug (receives Indomethacin)
-
Group III, IV, etc.: Test Compound Groups (receive different doses of the lead candidate)
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.
-
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Data Presentation: Summarizing In Vivo Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| AMT-C-04 | 25 | 0.55 ± 0.05 | 35.3% |
| AMT-C-04 | 50 | 0.41 ± 0.04* | 51.8% |
*Table 2: Hypothetical in vivo efficacy data for lead candidate AMT-C-04 in the carrageenan-induced paw edema model. p < 0.05 compared to Vehicle Control.
Conclusion and Future Directions
This guide establishes a comprehensive framework for utilizing This compound as a scaffold to develop novel anti-inflammatory agents. By employing a logical workflow of targeted synthesis, mechanism-based in vitro screening, and validation in a relevant in vivo model, researchers can efficiently identify and advance promising lead compounds. The protocols and rationale provided herein serve as a robust starting point for any research program in this area.
Future work should focus on optimizing the lead compounds to improve potency, selectivity (e.g., COX-2 vs. COX-1), and pharmacokinetic properties. Further mechanistic studies, such as Western blotting for NF-κB translocation or RT-PCR for pro-inflammatory gene expression, can provide deeper insights into the precise molecular targets of the most active derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. iNOS Inhibitors: Small Molecules and Peptides [bio-techne.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of inducible cyclooxygenase (COX-2) in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. purformhealth.com [purformhealth.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. scielo.br [scielo.br]
- 19. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
Welcome to the technical support center for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic yields and overcome common experimental hurdles.
I. Introduction to the Synthesis
The synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a class of compounds with significant biological activity, is primarily achieved through a Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a substituted aromatic aldehyde with 1-(2-amino-4-methylthiazol-5-yl)ethanone. The core of this synthesis relies on the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the target α,β-unsaturated ketone.
This guide will walk you through the critical steps of this synthesis, from the preparation of starting materials to the purification of the final product, with a focus on maximizing yield and purity.
II. Synthetic Workflow & Mechanism
The overall synthetic strategy can be broken down into two main stages:
-
Synthesis of the key intermediate: 1-(2-amino-4-methylthiazol-5-yl)ethanone.
-
Claisen-Schmidt condensation: to form the final 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Mechanism of the Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through the following steps:
-
Enolate Formation: A base abstracts an α-hydrogen from the acetyl group of 1-(2-amino-4-methylthiazol-5-yl)ethanone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: A tetrahedral intermediate is formed.
-
Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct), which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated propenone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst (e.g., potassium tert-butoxide, sodium hydroxide) may be old or have absorbed moisture, reducing its activity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures.[3] 3. Poor Quality Starting Materials: Impurities in the 1-(2-amino-4-methylthiazol-5-yl)ethanone or the aromatic aldehyde can inhibit the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Use a fresh, anhydrous batch of the base catalyst. Potassium tert-butoxide is often preferred for its higher reactivity in this synthesis.[2] 2. Optimize the reaction temperature. Refluxing in ethanol (around 78 °C) is a common starting point. Monitor the reaction by TLC to determine the optimal time and temperature. For some chalcone syntheses, temperatures between 40-50 °C can be optimal.[3] 3. Ensure the purity of your starting materials. Recrystallize or purify the ketone and aldehyde if necessary. 4. Use a slight excess of the aromatic aldehyde (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the more valuable ketone. |
| Formation of a Dark Brown/Black Reaction Mixture & Gummy Precipitate | 1. Side Reactions at High Temperatures: Excessive heat can lead to polymerization or decomposition of the reactants and/or product.[3] 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at higher temperatures, can promote the formation of side products. | 1. Maintain a controlled reaction temperature. Avoid excessive heating. 2. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction once the starting ketone spot has disappeared or the product spot is maximized. |
| Multiple Spots on TLC, Indicating Side Products | 1. Michael Addition: The enolate of the starting ketone can add to the α,β-unsaturated product in a Michael 1,4-addition, forming a dimeric byproduct.[4] 2. Self-Condensation of the Ketone: Although less common with the more reactive aldehyde present, self-condensation of the ketone can occur. | 1. Control the stoichiometry: Use a slight excess of the aldehyde. 2. Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the Michael addition.[4] 3. Choose a milder base: While strong bases are often used, exploring milder conditions may reduce side reactions. |
| Difficulty in Product Purification | 1. Product is an oil or difficult to crystallize: Some aryl-substituted propenones may not readily crystallize. 2. Co-precipitation of impurities: Side products or unreacted starting materials may co-precipitate with the desired product. | 1. Try different recrystallization solvents. Acetic acid is a reported solvent for recrystallization of these compounds.[2] Mixtures of solvents (e.g., ethanol/water, DMF/water) can also be effective. 2. Consider column chromatography for purification. Silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or benzene:EtOAc 1:1) can effectively separate the product from impurities.[1] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this Claisen-Schmidt condensation?
A1: While various bases can be used, potassium tert-butylate in ethanol has been reported to provide better yields and purity for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones compared to potassium hydroxide.[2] Sodium acetate in glacial acetic acid has also been used.[2] The optimal catalyst may depend on the specific aromatic aldehyde used.
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane or benzene and ethyl acetate (e.g., 1:1 v/v), to separate the starting materials from the product.[1] The reaction is typically complete when the spot corresponding to the starting ketone has disappeared.
Q3: My product is a persistent oil. How can I induce crystallization?
A3: If direct recrystallization fails, try the following:
-
Scratching: Scratch the inside of the flask at the air-solvent interface with a glass rod.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.
-
Purification by column chromatography: This will yield a purified product that may be more amenable to crystallization.
Q4: Can I use a different solvent for the reaction?
A4: Ethanol is a commonly used and effective solvent. However, other polar protic solvents like methanol could also be used. The choice of solvent can influence the reaction rate and solubility of reactants and products, so optimization may be necessary.
V. Experimental Protocols
Protocol 1: Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone
This protocol is based on the acylation of 2-amino-4-methylthiazole, which can be synthesized via the Hantzsch thiazole synthesis from chloroacetone and thiourea.[5]
Caption: Synthesis of the key ketone intermediate.
Materials:
-
2-Amino-4-methylthiazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 2-amino-4-methylthiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones
This protocol is a general procedure based on published methods.[2]
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent)
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Potassium tert-butylate (1 equivalent)
-
Ethanol (solvent)
-
Acetic acid (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone and the substituted aromatic aldehyde in ethanol.
-
Add potassium tert-butylate to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and allow it to stand overnight.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from acetic acid.
VI. Data Summary
The following table summarizes the reported yields for the synthesis of various 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones using potassium tert-butylate as a catalyst in ethanol.
| Aryl Substituent | Yield (%) | Reference |
| 4-Tolyl | 72 | [2] |
| 4-Methoxyphenyl | 85 | [2] |
| 4-Chlorophenyl | 78 | [2] |
| 2-Ethoxyphenyl | 89 | [2] |
| 3-Hydroxy-4-methoxyphenyl | 77 | [2] |
| 2,3-Dimethoxyphenyl | 65 | [2] |
| 4-Hydroxy-3,5-dimethoxyphenyl | 58 | [2] |
VII. References
-
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. --INVALID-LINK--
-
BenchChem. (2025). preventing Michael addition side reaction in chalcone synthesis. --INVALID-LINK--
-
Niu, Y., et al. (2011). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5789-5792. --INVALID-LINK--
-
Byers, J. R., & Dickey, J. B. (1939). 2-Amino-4-methylthiazole. Organic Syntheses, 19, 10. --INVALID-LINK--
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Purity of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(2-amino-4-methylthiazol-5-yl)ethanone. This versatile thiazole derivative is a critical building block in the synthesis of numerous bioactive molecules and pharmaceutical agents.[1] Achieving high purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complex downstream purification challenges, and inaccurate biological data.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed purification protocols, and a foundational understanding of the common synthetic pathway to help you consistently achieve high-purity 1-(2-amino-4-methylthiazol-5-yl)ethanone in your laboratory.
Understanding the Synthesis: The Hantzsch Pathway and Impurity Formation
The most common route to synthesize 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For 1-(2-amino-4-methylthiazol-5-yl)ethanone, the precursors are thiourea and an α-halo derivative of acetylacetone, such as 3-chloro-2,4-pentanedione.
Understanding this pathway is key to anticipating potential impurities. The primary sources of contamination are unreacted starting materials, side-products from non-ideal reaction conditions, and byproducts from the workup procedure.
Caption: Hantzsch synthesis pathway and common sources of impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and purification of 1-(2-amino-4-methylthiazol-5-yl)ethanone in a direct question-and-answer format.
Question 1: My crude product has a low, broad melting point (e.g., below 260°C). What is the likely cause?
Answer: A low and broad melting point is a classic indicator of significant impurities. The reported melting point for pure 1-(2-amino-4-methylthiazol-5-yl)ethanone is approximately 268-272 °C (with decomposition).[4] The likely culprits are:
-
Unreacted Starting Materials: Thiourea or the α-haloketone may still be present.
-
Inorganic Salts: Salts formed during the reaction or neutralization steps (e.g., sodium carbonate wash) can contaminate the product.[5]
-
Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric aminothiazole structures, which can be difficult to separate.[6]
Recommendation: First, perform a Thin Layer Chromatography (TLC) analysis of your crude product, spotting it alongside your starting materials to confirm their presence. Then, proceed with one of the detailed purification protocols outlined below.
Question 2: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a super-cooled liquid instead of a solid crystalline lattice. This is common when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[7]
Causality & Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to completely re-dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation.[7]
-
Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, cooling can be gradually lowered using an ice bath.
-
Scratch or Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure product (a "seed crystal") to induce crystallization.
-
Re-evaluate Your Solvent System: If oiling persists, the solvent may be too good, causing excessively high solubility. Consider a solvent pair. For this compound, an ethanol/water mixture is reported to be effective.[8][9] You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol can then be added to clarify the solution before slow cooling.
Question 3: After column chromatography, my product yield is extremely low. What went wrong?
Answer: Low yield after chromatography can stem from several factors. The key is to optimize each step of the process, from preparation to elution.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. While 1-(2-amino-4-methylthiazol-5-yl)ethanone is polar, it should elute. If you are using a very non-polar eluent, the compound may not move. A small amount of a polar modifier like methanol or triethylamine in your eluent can help.
-
Incorrect Eluent Polarity: If the eluent is too polar, your compound may have eluted very quickly along with other impurities, leading to poor separation and contaminated fractions that are subsequently discarded. Conversely, if it's not polar enough, the process will take an excessive amount of solvent and time, leading to band broadening and potential loss. Always determine the optimal eluent system using TLC first.[10]
-
Improper Column Packing: Cracks or channels in the silica gel bed will lead to poor separation, causing your product to mix with impurities.[11] Ensure you pack a uniform, bubble-free column.
-
Sample Loading: The sample should be dissolved in the absolute minimum amount of solvent and loaded in a tight, concentrated band at the top of the column.[10] Using too much solvent for loading will result in a diffuse starting band and poor separation.
Experimental Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This method is effective for removing less polar impurities and some salts. It is based on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold.
Methodology:
-
Solvent Preparation: Prepare a hot plate and two flasks: one containing your crude product and the other containing the primary solvent (ethanol). Add a boiling chip to each.
-
Dissolution: To the flask with the crude product, add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. Stir continuously.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, salt), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step minimizes premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by taking a melting point and running a TLC.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is particularly useful when recrystallization fails to remove certain impurities.[11][12]
Methodology:
-
Eluent Selection: Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A common starting point for aminothiazoles is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 or 95:5 DCM:MeOH).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and use gentle air pressure or tapping to pack the silica into a uniform bed.[11]
-
Add another layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
Run eluent through the column until the bed is stable and the eluent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum amount of DCM or the eluent.
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, again ensuring the eluent level does not drop below the top of the silica bed.
-
Gently add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Using gentle, positive air pressure, push the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (these are your "fractions").
-
-
Analysis:
-
Spot every few fractions on a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Data Summary for Purification Methods
| Purification Method | Recommended Solvent System(s) | Key Considerations & Optimization Tips | Expected Purity Assessment |
| Recrystallization | Ethanol/Water (e.g., 3:1 v/v)[8][9] Acetic Acid[13] | Ensure slow cooling to prevent "oiling out". Use a minimal amount of hot solvent to maximize yield. The use of acetic acid may require a subsequent wash to remove residual acid. | Melting Point: Sharp range near 268-272 °C.[4] TLC: Single spot. |
| Flash Column Chromatography | Dichloromethane/Methanol (98:2 to 95:5 v/v) Ethyl Acetate/Hexane (gradient) | Determine optimal eluent by TLC first (target Rf ~0.3). Load the sample in a highly concentrated form. Do not let the column run dry. | TLC: Single spot in all pure fractions. NMR: Clean spectrum consistent with the desired structure.[13] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dmed.org.ua [library.dmed.org.ua]
Thiazole Compounds Stability & Degradation: A Technical Support Guide
< <
Welcome to the technical support center for thiazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of thiazole chemistry. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the stability of thiazole-containing molecules.
General Stability Concerns
Q1: My thiazole-based compound is degrading during storage. What are the most likely causes?
A1: Thiazole rings, while aromatic, are susceptible to several degradation pathways. The most common culprits are hydrolysis, oxidation, and photodegradation. The stability is highly dependent on the substituents attached to the ring and the storage conditions. For instance, electron-withdrawing groups can influence the ring's susceptibility to nucleophilic attack, while electron-donating groups can make it more prone to oxidation.[1][2]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your compound is stored in a cool, dark, and dry place. Inert atmosphere (nitrogen or argon) is recommended for particularly sensitive compounds.
-
Check for Impurities: Residual catalysts or acidic/basic impurities from synthesis can accelerate degradation. Re-purification might be necessary.
-
Solvent Choice: If stored in solution, the choice of solvent is critical. Protic solvents can facilitate hydrolysis, while others might contain peroxides that lead to oxidation.
Q2: I'm observing unexpected peaks in my HPLC analysis after a short period. How can I determine if it's degradation?
A2: The appearance of new peaks is a strong indicator of degradation. To confirm, you should perform a forced degradation study.[3][4][5] This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.
Initial Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to get the molecular weights of the new peaks. This is a crucial first step in identifying potential degradation products.[6][7]
-
Compare to a Fresh Sample: Always run a freshly prepared sample as a reference to confirm that the new peaks are not artifacts of your analytical method.
Specific Degradation Pathways
Q3: My compound has an ester or amide linkage attached to the thiazole ring and is unstable in aqueous solution. What is happening?
A3: This is likely due to hydrolysis . The thiazole ring's electron-withdrawing nature can influence the reactivity of adjacent functional groups. Hydrolysis can be catalyzed by either acid or base.[3][8]
Causality:
-
Acid-catalyzed hydrolysis: The thiazole nitrogen can be protonated, increasing the ring's electron-withdrawing effect and making the carbonyl carbon of the ester or amide more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to cleavage of the ester or amide bond.
Troubleshooting:
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This often requires a pH stability study.
-
Aprotic Solvents: If your experiment allows, use aprotic solvents to prevent hydrolysis.
Q4: I suspect my thiazole compound is oxidizing. What are the signs and how can I prevent it?
A4: Oxidation of the thiazole ring often targets the sulfur atom, which can be oxidized to a sulfoxide or sulfone.[9][10] The nitrogen atom can also be oxidized to an N-oxide.[9] Such oxidation can alter the compound's biological activity and physical properties.
Signs of Oxidation:
-
Changes in the UV-Vis spectrum.
-
Appearance of new, more polar spots on TLC or peaks in HPLC.
-
Mass shifts of +16 (sulfoxide) or +32 (sulfone) in the mass spectrum.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon.
-
Antioxidants: For formulations, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your system.
-
Peroxide-Free Solvents: Use freshly distilled or commercially available peroxide-free solvents.
Q5: My solid-state thiazole compound is changing color upon exposure to light. What is the likely degradation pathway?
A5: This is a classic sign of photodegradation . Thiazole-containing compounds, particularly those with specific substituents like aryl rings, can be susceptible to photo-oxygenation.[7] This process can involve a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to various degradation products.[7]
Troubleshooting:
-
Light Protection: Always store and handle the compound in amber vials or protect it from light by wrapping containers in aluminum foil.
-
Photostability Testing: Conduct formal photostability studies according to ICH guidelines (ICH Q1B) if the compound is intended for pharmaceutical development.[11] This will help you understand its light sensitivity and determine appropriate packaging.
Part 2: Experimental Protocols & Workflows
This section provides detailed methodologies for assessing the stability of your thiazole-based compounds.
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][12]
Objective: To intentionally degrade the sample under various stress conditions to understand its degradation pathways.
Materials:
-
Thiazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated HPLC-UV/DAD system, preferably with MS detection
-
pH meter
-
Photostability chamber
-
Oven
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix your stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix your stock solution with 3% H2O2. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11] Run a dark control in parallel.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.
-
Use a diode-array detector (DAD) to check for peak purity and to see if the UV spectra of the parent peak and degradant peaks are different.
-
If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[6][7]
-
Data Interpretation:
-
Calculate the percentage degradation for each condition.
-
Characterize the major degradation products based on their retention times, UV spectra, and mass spectra.
Workflow for Investigating an Unknown Degradant
The following diagram illustrates a logical workflow for identifying an unknown degradation product observed during an experiment.
Caption: Workflow for identification of unknown degradation products.
Part 3: Key Degradation Pathways at a Glance
The following diagrams illustrate the primary degradation pathways for thiazole-based compounds.
Hydrolytic Cleavage
Caption: Acid and base-catalyzed hydrolysis of a thiazole ester.
Oxidative Degradation
Caption: Common oxidative pathways for the thiazole ring.
Photodegradation via [4+2] Cycloaddition
Caption: A common photodegradation mechanism for substituted thiazoles.
Part 4: Data Summary Table
The following table summarizes the common stress conditions used in forced degradation studies and the likely degradation pathways they induce for thiazole compounds.
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Hydrolysis of labile groups (esters, amides) | Carboxylic acids, amines, alcohols |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT/Heat | Hydrolysis of labile groups, potential ring opening | Carboxylates, amines, alcohols |
| Oxidation | 3-30% H2O2, RT | Oxidation of S or N heteroatoms | Sulfoxides, sulfones, N-oxides |
| Thermal | >60°C (solid or solution) | Thermolysis | Varies depending on structure |
| Photolysis | ICH Q1B light exposure | Photo-oxygenation, rearrangement | Ring-opened products, isomers |
This guide provides a foundational understanding of the stability issues and degradation pathways of thiazole-based compounds. For specific and complex issues, it is always recommended to consult detailed analytical studies and the primary scientific literature.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
Technical Support Center: Overcoming Challenges in the Halogenation of 2-Aminothiazoles
Welcome to the technical support center dedicated to the halogenation of 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing halogens onto this privileged heterocyclic scaffold. The 2-aminothiazole motif is a cornerstone in numerous pharmaceuticals, and the strategic placement of a halogen atom can be a critical step in modulating biological activity and providing a versatile handle for further synthetic transformations.[1][2]
This resource offers in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address the common challenges encountered during these synthetic transformations. Our objective is to empower you to minimize side reactions, enhance regioselectivity, and maximize the yield of your desired halogenated 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the halogenation of 2-aminothiazoles.
Q1: What is the most common position for halogenation on the 2-aminothiazole ring and why?
A1: The most common position for electrophilic halogenation on the 2-aminothiazole ring is the C5 position.[1][3] The exocyclic amino group at the C2 position is a powerful electron-donating group, which increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. Resonance structures show that the C5 position is the most electron-rich carbon, thus favoring electrophilic substitution at this site.
Q2: I am observing significant amounts of di-brominated product. How can I improve the selectivity for mono-bromination at the C5 position?
A2: The formation of di-brominated byproducts, is a frequent challenge due to the high reactivity of the 2-aminothiazole ring.[4] To enhance the selectivity for mono-bromination, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 stoichiometric ratio of the 2-aminothiazole to the brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -10 °C) can significantly suppress over-bromination by reducing the reaction rate.[4]
-
Choice of Brominating Agent: While NBS is common, other reagents can offer better selectivity. For instance, using copper(II) bromide (CuBr₂) can provide high regioselectivity for the C5 position under mild conditions.[5][6]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may help to moderate the reaction.
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?
A3: Low conversion or poor yields can stem from several factors:
-
Deactivation of the Ring: While the amino group is activating, substituents on the thiazole ring or the amino group itself can have deactivating effects.[7]
-
Reagent Quality: Ensure that your halogenating agent is pure and active. For example, NBS can decompose over time.
-
Inadequate Activation: Some less reactive 2-aminothiazole substrates may require more forcing conditions or a more potent halogenating agent.
-
Acid-Base Chemistry: The basicity of the 2-aminothiazole can lead to salt formation with acidic byproducts (e.g., HBr), which can precipitate out of the reaction mixture and halt the reaction. The addition of a non-nucleophilic base can sometimes be beneficial.
Q4: I am concerned about side reactions with the exocyclic amino group. How can I protect it?
A4: The exocyclic amino group can potentially react with electrophilic halogenating agents.[4] While ring halogenation is generally favored, protecting the amino group can be a prudent strategy to avoid undesired byproducts. Acylation of the amino group to form an amide is a common protection strategy. The amide group is less activating than the amino group, which can also help to control the reactivity of the thiazole ring and prevent over-halogenation. The protecting group can be removed later in the synthetic sequence.
Q5: Are there methods to achieve halogenation at positions other than C5?
A5: Yes, while C5 is the most electronically favored position for electrophilic substitution, halogenation at other positions is achievable through specific methodologies. For instance, halogenation at the C2 position can be accomplished using Sandmeyer-type reactions.[5] This involves the diazotization of the 2-amino group followed by treatment with a copper(I) halide.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common experimental issues.
Table 1: Troubleshooting Poor Regioselectivity
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture of C5- and other mono-halogenated isomers. | 1. Reaction conditions are too harsh (high temperature). 2. Steric hindrance near the C5 position. | 1. Lower the reaction temperature. 2. Use a more sterically hindered halogenating agent. 3. Consider a directed halogenation approach if applicable. |
| Formation of di-halogenated products. | 1. Excess halogenating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a 1:1 stoichiometry of substrate to halogenating agent. 2. Perform the reaction at a lower temperature (0 °C or below).[4] 3. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. |
Table 2: Troubleshooting Low Yield or Incomplete Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low conversion of starting material. | 1. Deactivated substrate. 2. Insufficiently reactive halogenating agent. 3. Poor solubility of the starting material. | 1. Use a more powerful halogenating agent or harsher reaction conditions (e.g., higher temperature), but monitor for side products. 2. Switch to a different halogenating system (e.g., Br₂ in acetic acid).[1][8] 3. Choose a solvent in which the starting material is more soluble. |
| Product decomposition. | 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Instability of the product during workup or purification. | 1. Use milder reaction conditions. 2. Employ a buffered system if pH is a concern. 3. For purification, consider using neutral or basic alumina instead of silica gel if the product is acid-sensitive.[9] |
Experimental Protocols & Methodologies
Protocol 1: Selective Mono-bromination at the C5 Position using N-Bromosuccinimide (NBS)
This protocol is optimized for achieving selective mono-bromination at the C5 position of a generic 2-aminothiazole.
Materials:
-
2-Aminothiazole substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-aminothiazole substrate in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 1-3 hours), quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Iodination of 2-Aminothiazoles using Iodine and an Oxidant
This method can be employed for the iodination of activated 2-aminothiazoles.
Materials:
-
2-Aminothiazole substrate (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Oxidizing agent (e.g., periodic acid, H₅IO₆)
-
Methanol or Ethanol
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-aminothiazole substrate in methanol, add iodine.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water and quench with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Chemistry: Mechanisms and Workflows
Electrophilic Bromination at C5
The following diagram illustrates the generally accepted mechanism for the electrophilic bromination of 2-aminothiazole at the C5 position.
Caption: Mechanism of C5 Bromination.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for troubleshooting low-yielding halogenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Pesticide Efficacy with Thiazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on enhancing pesticide efficacy using thiazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to empower you with the knowledge to overcome challenges and optimize your research outcomes.
I. Foundational Knowledge: The Role of Thiazole Derivatives in Modern Crop Protection
Thiazole and its derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that have garnered significant attention in green pesticide research.[1][2] Their appeal lies in their low toxicity, potent biological activity, and the versatility they offer for diverse structural modifications.[2][3] By incorporating the thiazole moiety, researchers have successfully developed a wide array of pesticides with broad-spectrum effectiveness against various agricultural pests.[2][4]
Commercially successful pesticides containing the thiazole scaffold include insecticides like thiamethoxam and clothianidin, fungicides such as thiabendazole and thifluzamide, and nematicides like fluensulfone.[5] The biological activity of these compounds is intrinsically linked to their chemical structure, making a thorough understanding of structure-activity relationships (SAR) crucial for the development of new, highly potent pesticides.[2][4]
Mechanism of Action: A Multifaceted Approach
The efficacy of thiazole derivatives stems from their ability to interfere with essential biological processes in target pests. The specific mechanism of action varies depending on the derivative and the target organism.
-
Fungicidal Action: Many thiazole-based fungicides, similar to other azoles, function by inhibiting the cytochrome P450 demethylase enzyme.[6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes.[6] Inhibition of this pathway leads to a buildup of lanosterol and disrupts membrane permeability, ultimately causing fungal cell death.[6]
-
Insecticidal Action: In insects, certain thiazole derivatives act as nicotinic acetylcholine receptor (nAChR) competitive modulators.[5] By binding to these receptors, they disrupt nerve impulse transmission, leading to paralysis and death of the insect.
-
Herbicidal Action: Some thiazole derivatives have been developed as protoporphyrinogen oxidase (PPO) inhibitors. PPO is a key enzyme in the biosynthesis of chlorophyll.[7] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that destroy plant cells.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
A. Synthesis & Purity
Question 1: I am struggling with low yields during the synthesis of my thiazole derivative. What are the common pitfalls?
Answer: Low yields in thiazole synthesis can often be attributed to several factors. Firstly, the choice of reaction conditions is critical. The Hantzsch thiazole synthesis, a common method, is sensitive to temperature and solvent. Ensure you are using the optimal conditions for your specific reactants. Secondly, the purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and reduce the yield of your desired product. Finally, consider the stability of your intermediates. Some intermediates in thiazole synthesis can be unstable and may require specific handling or immediate use in the subsequent step.
Question 2: My final product shows impurities that are difficult to remove. What are the likely culprits and how can I purify my compound?
Answer: Common impurities in thiazole derivative synthesis include unreacted starting materials, side-products from competing reactions, and isomers. To identify these, a combination of analytical techniques such as NMR, LC-MS, and IR spectroscopy is recommended.[3] For purification, column chromatography is often the most effective method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized based on the polarity of your target compound and the impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.
B. Formulation & Application
Question 3: My thiazole derivative has poor water solubility, leading to precipitation in my aqueous spray solutions. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge with thiazole derivatives, especially those with aromatic substitutions.[8][9] This can significantly hinder their application and efficacy in the field. Here are several strategies to address this:
-
Co-solvents: Prepare your stock solution in a water-miscible organic solvent like DMSO or ethanol.[9] When preparing the final spray solution, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid phytotoxicity.[9]
-
Formulation with Surfactants: The addition of surfactants can help to create stable emulsions or microemulsions, improving the dispersion of the active ingredient in water.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic thiazole derivative within a cyclodextrin molecule can significantly enhance its aqueous solubility.[9][10] This technique creates an inclusion complex where the hydrophobic part of the pesticide is shielded within the cyclodextrin cavity.[9]
-
Nanotechnology: Newer formulation strategies involving nanotechnology, such as nanoemulsions and nanocapsules, can improve the solubility and stability of poorly water-soluble pesticides.[11]
Question 4: I'm observing a loss of efficacy of my formulation over time, especially when exposed to sunlight. What could be the cause?
Answer: Thiazole-containing compounds can be susceptible to photodegradation upon exposure to UV radiation.[8][12] This degradation can lead to a loss of the active ingredient and reduced efficacy. The mechanism of photodegradation can involve a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges into inactive products.[12] To mitigate this, consider the following:
-
UV Protectants: Incorporate UV-protective agents into your formulation.
-
Storage: Store your formulated product in opaque containers and avoid prolonged exposure to direct sunlight.
-
Application Timing: Apply the pesticide during periods of lower UV intensity, such as early morning or late evening.
C. Efficacy & Resistance
Question 5: My thiazole-based fungicide is showing reduced efficacy against a previously susceptible fungal pathogen. Could this be resistance?
Answer: Yes, the development of fungicide resistance is a significant concern and can lead to a decline in product performance.[13] Resistance to azole fungicides, including some thiazole derivatives, has been reported in various plant pathogens.[1] The primary mechanism of resistance is often a point mutation in the gene encoding the target enzyme, cytochrome P450 demethylase (CYP51), which reduces the binding affinity of the fungicide.[1]
To manage and mitigate the risk of resistance, it is crucial to:
-
Alternate Modes of Action: Avoid the repeated use of fungicides with the same mode of action. Rotate or mix your thiazole-based fungicide with products that have different target sites.[13]
-
Monitor Pathogen Populations: Regularly monitor the sensitivity of the target pathogen population to the fungicide.
-
Follow Label Recommendations: Adhere strictly to the recommended application rates and intervals.
Question 6: I am seeing inconsistent results in my field trials. What environmental factors could be influencing the efficacy of my thiazole derivative?
Answer: The performance of a pesticide in the field can be influenced by a multitude of environmental factors. For thiazole derivatives, key considerations include:
-
Soil Properties: The sorption, degradation, and leaching of pesticides are heavily influenced by soil type, organic matter content, and pH.[14][15] Thiazole derivatives can exhibit varying degrees of soil mobility. For instance, thifluzamide has been shown to be moderately mobile in alluvial soil.[16]
-
Weather Conditions: Rainfall can wash the pesticide off plant surfaces or lead to increased leaching in the soil. Temperature and humidity can affect the stability of the active ingredient and the metabolic activity of the target pest.
-
Application Technique: Proper application is crucial to ensure adequate coverage of the target pest or plant surface. Factors such as spray volume, nozzle type, and droplet size can all impact efficacy.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a spray solution containing a thiazole derivative?
A1: The stability of some thiazole derivatives can be pH-dependent. Some are unstable under alkaline conditions.[8] It is generally recommended to maintain the spray solution at a slightly acidic to neutral pH (pH 5.5-7.0) to ensure the stability of the active ingredient. Always check the product label for specific recommendations.
Q2: Can I tank-mix my thiazole-based pesticide with other agrochemicals?
A2: While tank-mixing can be an efficient practice, it is essential to ensure the chemical compatibility of the products.[17] Incompatible mixtures can lead to the formation of precipitates, loss of efficacy, or even phytotoxicity. Always perform a jar test before mixing large quantities to check for any signs of incompatibility, such as the formation of solids, heat, or changes in color.
Q3: What are the key analytical methods for determining the concentration of thiazole derivatives in experimental samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, DAD, or mass spectrometry) is the most common and reliable method for the quantitative analysis of thiazole derivatives.[7][10] For residue analysis in complex matrices like soil or food, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation followed by LC-MS/MS are often employed to achieve the required sensitivity and selectivity.[18][19]
Q4: Are there any known off-target effects of thiazole-based pesticides on beneficial organisms?
A4: While many thiazole derivatives are designed to have low toxicity to non-target organisms, it is crucial to consider their potential impact on beneficial insects, such as pollinators and natural predators.[2] The specific off-target effects will vary depending on the compound. Always consult the ecotoxicological data for the specific derivative you are working with and follow best practices for integrated pest management (IPM) to minimize harm to beneficial species.
IV. Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a thiazole derivative via the Hantzsch reaction. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Thioamide: Add the thioamide (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
| Parameter | Typical Range/Condition | Notes |
| Solvent | Ethanol, Isopropanol, DMF | Choice depends on reactant solubility. |
| Temperature | Reflux | Reaction rate is temperature-dependent. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
| Purification | Recrystallization, Column Chromatography | Dependent on product properties. |
Table 1: General Parameters for Hantzsch Thiazole Synthesis.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex to Enhance Solubility
This protocol outlines the steps for preparing an inclusion complex of a poorly water-soluble thiazole derivative with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[9][10]
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of 2-HP-β-CD. The concentration will depend on the desired drug-to-cyclodextrin molar ratio.
-
Addition of Thiazole Derivative: Add the thiazole derivative to the cyclodextrin solution. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[9]
-
Equilibration: Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[9]
-
Lyophilization: Freeze the resulting solution (e.g., at -80 °C) and then lyophilize it using a freeze-dryer to obtain a dry powder.[9]
-
Solubility Testing: Test the aqueous solubility of the resulting powder and compare it to the uncomplexed thiazole derivative.
| Parameter | Typical Condition | Reference |
| Cyclodextrin | 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | [10] |
| Drug:Cyclodextrin Molar Ratio | 1:1 to 1:2 | [9] |
| Equilibration Time | 24 - 72 hours | [9] |
| Drying Method | Lyophilization | [9] |
Table 2: Key Parameters for Cyclodextrin Inclusion Complexation.
V. Visualizing Key Concepts
Workflow for Troubleshooting Low Pesticide Efficacy
Caption: A flowchart outlining the systematic approach to troubleshooting low efficacy of thiazole-based pesticides.
Mechanism of Action: Thiazole-based Fungicides
Caption: The inhibitory effect of thiazole fungicides on ergosterol biosynthesis in fungal pathogens.
VI. References
-
Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. --INVALID-LINK--
-
de Souza, J. T., & de Mello, S. C. M. (2020). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology, 51(4), 1339–1349. --INVALID-LINK--
-
Omachel, W., Kreczmer, B., & Barbasz, A. (2025). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Toxicology Mechanisms and Methods, 35(8). --INVALID-LINK--
-
Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. --INVALID-LINK--
-
Wu, L., & Vouros, P. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 859–868. --INVALID-LINK--
-
Lhomme, L., Brosillon, S., & Wolbert, D. (2008). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. Journal of Hazardous Materials, 153(1-2), 709-716. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. BenchChem. --INVALID-LINK--
-
Yang, S., Peng, H., Tang, J., Yao, G., Wang, H., Liu, Z., ... & Li, Z. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6633. --INVALID-LINK--
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters. --INVALID-LINK--
-
Gupta, S., & Gajbhiye, V. T. (2004). Adsorption-desorption, persistence and leaching behavior of thifluzamide in alluvial soil. Pest Management Science, 60(10), 967–973. --INVALID-LINK--
-
ACS Publications. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. --INVALID-LINK--
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. Y., & Al-Ghamdi, A. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4920. --INVALID-LINK--
-
Matasović, B., Jurić, M., & Opačak-Bernardi, T. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3865. --INVALID-LINK--
-
Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC advances, 8(70), 39593–39601. --INVALID-LINK--
-
Al-Shater, R. M., Al-Johani, H. F., & Al-Tamimi, A. M. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Catalysts, 12(1), 93. --INVALID-LINK--
-
Spadoni, A. B. D., & Ferreira, M. C. (2022). Initial stability loss of insecticide solution mixed with fungicides and adjuvants. Research Square. --INVALID-LINK--
-
Bohrium. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Bohrium. --INVALID-LINK--
-
Yang, S., Peng, H., Tang, J., Yao, G., Wang, H., Liu, Z., ... & Li, Z. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2419. --INVALID-LINK--
-
Spectroscopy Online. (2025). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Spectroscopy Online. --INVALID-LINK--
-
Sadegh-Zadeh, F., & Gholamhoseini, M. (2017). Sorption, degradation and leaching of pesticides in soils amended with organic matter: A review. Advances in Environmental Technology, 2(2), 119-132. --INVALID-LINK--
-
Kumar, R., Chauhan, P., & Singh, A. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC advances, 12(43), 27958–27968. --INVALID-LINK--
-
Chen, Y., & Liu, X. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®, 113(5), 832-844. --INVALID-LINK--
-
Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Understanding the Physicochemical Behavior of Pesticides in Soil and Water. Current Science, 116(4), 590-599. --INVALID-LINK--
-
Zhang, N. (2020). Design, Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives (Master's thesis, Zhejiang University of Technology). --INVALID-LINK--
-
Wang, Q., Zhang, L., Fu, Y., Ling, S., & Wu, Y. (2018). Residue analysis method of thiadiazole derived pesticides in kiwi fruit. Journal of Food Safety and Quality, 9(16), 4353-4358. --INVALID-LINK--
-
Vagi, M. C., & Petsas, A. S. (2021). Sorption/Desorption, Leaching, and Transport Behavior of Pesticides in Soils: A Review on Recent Advances and Published Scientific Research. In The Handbook of Environmental Chemistry (pp. 137-195). Springer, Berlin, Heidelberg. --INVALID-LINK--
-
Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. --INVALID-LINK--
-
Mosquera-Vivas, C. S., & Dotor-Robayo, Y. A. (2023). Empirical model to assess leaching of pesticides in soil under a steady-state flow and tropical conditions. International Journal of Environmental Science and Technology, 20(10), 11463–11476. --INVALID-LINK--
-
Pereira, A. C., & Azenha, M. A. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Catalysts, 13(5), 844. --INVALID-LINK--
-
Gilbert-López, B., & García-Reyes, J. F. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Applied Sciences, 13(7), 4272. --INVALID-LINK--
-
SelectScience. (2023). Leading pesticide analysis experts tackle the challenges and future outlooks of residue testing. SelectScience. --INVALID-LINK--
-
Gonzalez, A. C., & Martinez, M. (2015). Pesticide formulations with a risk of crystallization and a method for their preparation. Google Patents. --INVALID-LINK--
-
Altarugio, L. M., de Cássia R. da Cruz, R., de Paula, J. C., da Silva, C. H. T. P., & Pavan, F. R. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. --INVALID-LINK--
-
Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC advances, 8(70), 39593–39601. --INVALID-LINK--
-
Fishel, F. M. (2021). Pesticide Formulations. EDIS, 2021(5). --INVALID-LINK--
-
Kah, M., & Hofmann, T. (2014). Nanopesticide research: current trends and future priorities. Environment International, 63, 224-235. --INVALID-LINK--
-
Ahmed, S., Rasul, M. G., Brown, R., & Hashib, M. A. (2011). Influence of parameters on the heterogeneous photocatalytic degradation of pesticides and phenolic contaminants in wastewater: a short review. Journal of Environmental Management, 92(3), 311-330. --INVALID-LINK--
-
Wang, H., Sun, H., Chen, J., Li, Y., Wang, Z., Zhang, J., ... & Yang, C. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(3), 1276–1286. --INVALID-LINK--
References
- 1. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. aet.irost.ir [aet.irost.ir]
- 15. agriculture.researchfloor.org [agriculture.researchfloor.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Residue analysis method of thiadiazole derived pesticides in kiwi fruit [nyxxb.cn]
Technical Support Center: Troubleshooting Poor Chromatographic Results for Aminothiazole Compounds
Welcome to the technical support center for the analysis of aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal chromatographic performance for this important class of molecules. Aminothiazoles, due to their inherent basicity and polarity, often present unique separation challenges. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in the principles of chromatographic science.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why am I seeing severe peak tailing with my aminothiazole compound on a standard C18 column?
Answer:
Severe peak tailing for basic compounds like aminothiazoles is a classic and frequently encountered problem in reversed-phase HPLC.[1] The primary cause is undesirable secondary interactions between the positively charged analyte and the negatively charged surface of the silica-based stationary phase.[2]
The Underlying Mechanism:
Standard silica-based columns, even those that are extensively end-capped, possess residual silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH values typically used in reversed-phase chromatography (pH 3-7), some of these silanol groups are deprotonated and exist in their ionized form (Si-O⁻).[4] Aminothiazole compounds, being basic, are protonated in this pH range, carrying a positive charge (e.g., -NH₃⁺). This leads to a strong ionic interaction between the positively charged aminothiazole and the negatively charged silanol sites, as depicted below. This interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[5]
Caption: Mechanism of Peak Tailing for Aminothiazoles.
Troubleshooting Workflow & Solutions:
The strategy to mitigate peak tailing revolves around minimizing this secondary ionic interaction. This can be achieved by modifying the mobile phase, selecting a more appropriate stationary phase, or a combination of both.
Caption: Troubleshooting Workflow for Aminothiazole Peak Tailing.
1. Mobile Phase pH Control (Most Critical Factor): The mobile phase pH is the most powerful tool for controlling the ionization state of both your aminothiazole analyte and the column's silanol groups.[6][7][8]
-
Strategy A: Low pH (Ion Suppression of Silanols):
-
Action: Adjust the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer or acid.[9] A pH in this range is generally recommended for starting method development with basic compounds.[10]
-
Why it Works: At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[11] This eliminates the ionic attraction site for your protonated aminothiazole, leading to a separation dominated by the desired reversed-phase mechanism and a significantly improved peak shape.
-
Recommended Buffers/Additives: Formate or phosphate buffers are excellent choices. A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase.[12] TFA is particularly effective as it also acts as an ion-pairing agent, further improving peak shape.[13][14]
-
-
Strategy B: High pH (Analyte Suppression - Requires Specific Columns):
-
Action: Adjust the mobile phase pH to >9 (at least 2 pH units above the pKa of the aminothiazole).
-
Why it Works: At high pH, the basic aminothiazole is in its neutral, unprotonated form. While the silanols are fully ionized, the analyte is neutral, preventing the strong ionic secondary interaction.
-
Critical Caveat: Standard silica columns are not stable above pH 7.5-8 and will rapidly degrade.[7][11] This approach must be used with a hybrid-silica or polymer-based column specifically designed for high-pH stability.[10]
-
2. Column Chemistry Selection: If pH adjustment alone is insufficient, the column chemistry is the next critical parameter to evaluate.
| Column Type | Mechanism of Action | Suitability for Aminothiazoles |
| Modern End-Capped C18/C8 | Uses high-purity silica with minimal metal content and proprietary, exhaustive end-capping to cover most residual silanols.[2][3] | Good Starting Point. Often sufficient when combined with proper low-pH mobile phase. |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain near the silica surface.[15] | Excellent. The polar group helps to "shield" the analyte from residual silanols and allows for use in highly aqueous mobile phases. |
| Charged Surface Hybrid (CSH) | The surface of the stationary phase has a low-level positive charge. | Excellent. The positive surface charge repels the protonated basic analytes through electrostatic repulsion, preventing them from accessing the underlying negative silanols.[15] |
| Mixed-Mode | Combines reversed-phase (e.g., C18) and ion-exchange functionalities on the same particle.[16] | Very Good. Can provide unique selectivity by leveraging both hydrophobic and controlled ionic interactions.[16] |
3. Mobile Phase Additives:
-
Competitive Amines: Adding a small, basic amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can improve peak shape.[11] The TEA, being a small and highly mobile base, will preferentially interact with the active silanol sites, effectively blocking them from interacting with your larger aminothiazole analyte.[11]
-
Ion-Pairing Agents: For very polar or difficult-to-retain aminothiazoles, ion-pairing chromatography can be employed. An agent like an alkyl sulfonate is added to the mobile phase.[17][18][19] It forms a neutral ion-pair with the protonated aminothiazole, increasing its hydrophobicity and retention on a C18 column while simultaneously masking the charge.[17][20] Note that this technique requires long equilibration times and dedicated columns.[18][20]
Question 2: My aminothiazole has very poor retention, eluting at or near the void volume. How can I increase its retention time?
Answer:
Poor retention of aminothiazole compounds is common, especially for more polar analogues. This occurs when the analyte has insufficient hydrophobic interaction with the C18 stationary phase and is swept through the column with the mobile phase front.
Solutions:
-
Reduce Organic Modifier Concentration: This is the most straightforward approach. Systematically decrease the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar (weaker), forcing the non-polar interaction between the analyte and the stationary phase to become more favorable, thus increasing retention.
-
Switch to a Less Hydrophobic Stationary Phase: If you are using a C18 column, switching to a C8 or a Phenyl column can sometimes provide better retention for moderately polar compounds. The shorter alkyl chains of a C8 column reduce the hydrophobic interaction strength, which can be beneficial.
-
Employ HILIC or Mixed-Mode Chromatography:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for very polar compounds that are not retained in reversed-phase.[12] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for polar compounds.
-
Mixed-Mode Chromatography: As mentioned previously, mixed-mode columns that have both reversed-phase and cation-exchange characteristics are excellent for retaining and separating basic compounds like aminothiazoles.[16]
-
-
Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent with a charge opposite to the analyte (e.g., heptanesulfonate for a protonated aminothiazole) will form a more hydrophobic complex, significantly increasing its retention on a reversed-phase column.[19]
Frequently Asked Questions (FAQs)
Q: What is the best starting mobile phase for method development with a new aminothiazole compound? A: A great starting point is a gradient elution from a highly aqueous mobile phase to a highly organic one.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Gradient: 5% to 95% B over 10-15 minutes. This scouting gradient will give you a good idea of the compound's retention behavior and allow you to optimize from there. The low pH from the formic acid will ensure good peak shape from the start.[21]
Q: Why is a buffer necessary? Can't I just use 0.1% TFA or Formic Acid? A: While additives like TFA and formic acid are excellent for controlling pH and improving peak shape, a true buffer (like phosphate or formate) provides resistance to pH changes.[4] This is crucial for method robustness. If your sample is dissolved in a diluent with a different pH, injecting it into an unbuffered mobile phase can cause localized pH shifts at the column head, leading to split or distorted peaks. A buffer in the mobile phase, with a pKa within +/- 1 pH unit of your target pH, will prevent this.[10][22]
Q: My method works well, but the column lifetime is very short. What could be the cause? A: Short column lifetime when analyzing basic compounds is often due to operating outside the column's recommended pH range. Using a standard silica-based column with a mobile phase pH above 8 will cause the silica backbone to dissolve, leading to a void at the column inlet, loss of efficiency, and peak tailing.[7][11] Always verify that your mobile phase pH is within the manufacturer's specified range for your column. If high pH is necessary, you must use a column specifically designed for those conditions.
Q: I am using an LC-MS system. Are there any special considerations for aminothiazole analysis? A: Yes. While TFA is excellent for UV chromatography, it is a strong ion-suppressing agent and should be avoided or used at very low concentrations (<0.05%) for mass spectrometry, as it can significantly reduce analyte signal in the MS source.[12][14] Formic acid (0.1%) is the preferred mobile phase additive for LC-MS applications as it provides good peak shape for basic compounds without causing severe ion suppression.[21] Additionally, always use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers, which will contaminate the MS system.[4][12]
Experimental Protocols
Protocol 1: Preparation of a Buffered Low-pH Mobile Phase
This protocol describes the preparation of 1 liter of a 20 mM potassium phosphate buffer at pH 3.0, a common mobile phase for improving the peak shape of basic compounds.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
Procedure:
-
Weigh out approximately 2.72 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker or flask.
-
Place a calibrated pH electrode in the solution and monitor the pH.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.
-
Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Mix thoroughly.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates before use. This is your aqueous component (Mobile Phase A).
-
Mix with the organic mobile phase (e.g., acetonitrile) in the desired ratio for your analysis. Important: Always add the organic solvent after pH adjustment.[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. welch-us.com [welch-us.com]
- 16. helixchrom.com [helixchrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 20. welch-us.com [welch-us.com]
- 21. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Catalyst Selection for Claisen-Schmidt Condensation of Aminothiazoles
Here is the technical support center guide on catalyst selection for the Claisen-Schmidt condensation of aminothiazoles.
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for one of the most crucial steps in the synthesis of aminothiazole-based chalcones: catalyst selection for the Claisen-Schmidt condensation. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when planning their synthesis.
Q1: What are the primary types of catalysts used for the Claisen-Schmidt condensation of aminothiazoles?
The Claisen-Schmidt condensation is versatile and can be catalyzed by both bases and acids.[1]
-
Base Catalysts: This is the most common and traditional approach.[2] Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) dissolved in a polar solvent like ethanol are frequently used.[3][4] Milder bases or heterogeneous solid bases such as mixed metal oxides or hydrotalcites are also employed, particularly when dealing with sensitive substrates.[5][6][7]
-
Acid Catalysts: While less common for this specific reaction, both Brønsted and Lewis acids can be effective.[8] Examples include BF₃-Et₂O, p-toluene sulfonic acid (p-TSA), and various solid acid catalysts like supported heteropoly acids or modified mesoporous silica.[9][10][11]
Q2: Why is base catalysis the preferred method for this reaction?
Base catalysis is generally preferred due to its straightforward mechanism and high efficiency. The reaction relies on the formation of a nucleophilic enolate from the ketone component (in this case, an acetyl-aminothiazole derivative).[12] Strong bases are highly effective at deprotonating the α-carbon of the acetyl group, initiating the reaction.[13]
Furthermore, acid catalysis, especially with aromatic aldehydes, carries a risk of unwanted side reactions. The acidic conditions can activate the aromatic ring of the aldehyde, leading to Friedel-Crafts-type side products, which complicates purification and lowers the yield of the desired chalcone.[14]
Q3: How do I choose between a homogeneous (e.g., NaOH) and a heterogeneous catalyst (e.g., solid mixed oxide)?
The choice depends on your experimental priorities, particularly concerning reaction workup, catalyst reusability, and substrate sensitivity.
-
Homogeneous Catalysts (e.g., NaOH, KOH):
-
Advantages: They are inexpensive, readily available, and often result in high reaction rates and yields due to excellent contact with reactants in the solution phase.[1]
-
Disadvantages: The catalyst must be neutralized and removed during workup, typically by washing, which generates aqueous waste.[3] This can be problematic for large-scale synthesis. The catalyst is not recoverable.
-
-
Heterogeneous Catalysts (e.g., Mg-Al mixed oxides, supported acids):
-
Advantages: These solid catalysts are easily separated from the reaction mixture by simple filtration, simplifying product isolation.[7][8] They are often reusable over multiple cycles, aligning with green chemistry principles and reducing costs.[5][11] They can also offer higher selectivity and prevent side reactions associated with high concentrations of strong, soluble bases.[6]
-
Disadvantages: They may exhibit lower reaction rates compared to homogeneous catalysts due to mass transfer limitations. Preparation of the catalyst itself can be an additional synthetic step.
-
Q4: How do the electronic properties of my aldehyde substrate affect catalyst choice and reaction conditions?
The electronic nature of the substituents on the aromatic aldehyde significantly impacts its reactivity as an electrophile.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides increase the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and accelerating the reaction. With highly reactive aldehydes, you may be able to use a milder base or lower catalyst loading to minimize side reactions.
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ decrease the electrophilicity of the aldehyde, which can slow the reaction down.[15] To drive these reactions to completion, you might need a stronger base, a higher catalyst concentration, or gentle heating.[3][15]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides solutions to common problems in a direct Q&A format.
Problem: My reaction shows low or no yield of the desired chalcone.
Answer: Several catalyst-related factors could be the cause.
-
Inappropriate Catalyst Choice: Your substrate may be sensitive to the strong base you are using, leading to decomposition. Conversely, a mild base may not be strong enough to deprotonate your acetyl-aminothiazole efficiently. It is recommended to screen a few catalysts of varying strengths.[3]
-
Insufficient Catalyst Loading: The molar percentage of the catalyst is critical. For some systems, a catalytic amount is sufficient, while others, particularly solvent-free methods, may require higher loadings (e.g., 20 mol%).[3] Consider performing small-scale experiments to optimize the catalyst loading.
-
Catalyst Deactivation: Acidic impurities in your starting materials or solvent can neutralize the base catalyst.[16] Ensure your reactants are pure and your glassware is clean and dry. If the reaction stalls, adding more catalyst may help.
Problem: My TLC shows multiple spots, and purification is difficult. How can I minimize byproducts?
Answer: The formation of byproducts is often a result of overly harsh conditions or competing reaction pathways.
-
Self-Condensation of the Ketone: If your acetyl-aminothiazole is highly reactive, it can potentially react with itself. Using a slight excess of the aldehyde can sometimes suppress this.
-
Cannizzaro Reaction of the Aldehyde: Under strongly basic conditions, aromatic aldehydes (which lack α-hydrogens) can undergo disproportionation to form an alcohol and a carboxylic acid.[16] This is a classic side reaction.
-
Michael Addition: The chalcone product itself contains an electrophilic double bond and can be attacked by another enolate molecule, leading to a 1,5-dicarbonyl compound.[3] This is more likely with prolonged reaction times or high concentrations of reactants. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Problem: The reaction mixture has turned into a dark, tar-like substance.
Answer: This indicates polymerization or decomposition of your starting materials or product.[3] Aldehydes, in particular, can be prone to polymerization under harsh conditions.
-
Cause: This is almost always due to excessively high temperatures or a very high concentration of a strong base catalyst.[3]
-
Solution:
-
Immediately reduce the reaction temperature; consider running the reaction in an ice bath.
-
Lower the concentration of the base catalyst significantly.
-
Ensure slow and controlled addition of the base to the reaction mixture.[3]
-
Experimental Protocols & Data
Protocol 1: Classic Homogeneous Base-Catalyzed Synthesis
This protocol describes a standard procedure using potassium hydroxide in ethanol.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetyl-aminothiazole (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.[3]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[16]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[3]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then cold ethanol to remove unreacted starting materials.[3] The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Comparison of Catalytic Systems
The following table summarizes data from various studies to provide a starting point for reaction optimization.
| Catalyst System | Aldehyde | Ketone | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| NaOH / H₂O-EtOH | Aromatic Aldehydes | 2-acetylamino-thiazole derivative | Ethanol/Water | RT - 50 | 1-4 h | Good | [17],[4] |
| Solid NaOH (Grinding) | Aromatic Aldehydes | Cycloalkanones | Solvent-free | RT | 5 min | High | [3] |
| MgFeAl-LDH (Mixed Oxide) | Benzaldehyde | Cyclohexanone | Solvent-free | 120 | 2 h | 93% | [5] |
| BF₃-Et₂O | Aromatic Aldehydes | Acetophenones | N/A | N/A | N/A | 75-96% | [10] |
| p-TSA | Benzaldehyde | Acetophenone | Solvent-free | Variable | N/A | Good | [9] |
Visualized Workflows and Mechanisms
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate catalyst for your Claisen-Schmidt condensation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. praxilabs.com [praxilabs.com]
- 14. quora.com [quora.com]
- 15. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone: A Comparative Analysis
Welcome to an in-depth exploration of the synthetic pathways leading to 1-(2-amino-4-methylthiazol-5-yl)ethanone, a critical intermediate in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of the available synthetic methodologies. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare performance based on experimental data, and provide actionable protocols.
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds, from antimicrobials to anticancer agents.[1][2][3] Specifically, 1-(2-amino-4-methylthiazol-5-yl)ethanone serves as a versatile building block for more complex molecules, making its efficient and reliable synthesis a matter of significant importance.[4] This guide will compare the seminal Hantzsch thiazole synthesis with contemporary one-pot modifications, offering a clear perspective on their respective merits and drawbacks.
Methodology 1: The Classic Hantzsch Thiazole Synthesis
First described in 1887 by Arthur Hantzsch, this reaction remains one of the most fundamental and widely used methods for constructing the thiazole ring.[1][2][5] The core of this approach is the condensation reaction between an α-haloketone and a thioamide or thiourea.[5][6] For our target molecule, the specific reactants are 3-chloro-2,4-pentanedione and thiourea.
Mechanistic Rationale
The Hantzsch synthesis is a robust and generally high-yielding reaction.[6] The mechanism proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
-
S-Alkylation (SN2 Reaction): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the carbon bearing the halogen (chlorine in this case) on the α-haloketone. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on one of the adjacent carbonyl carbons.
-
Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.
This sequence provides a direct and efficient route to the desired 2-aminothiazole core.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Classic Hantzsch Synthesis
This protocol is adapted from established procedures for analogous α-haloketones.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2,4-pentanedione (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing cold deionized water to precipitate the product.
-
Neutralization: Slowly add a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid until effervescence ceases.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Drying & Purification: Dry the crude product in a desiccator or a vacuum oven at low temperature. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
Methodology 2: Modern One-Pot Synthesis
While effective, the classic Hantzsch synthesis requires the handling of α-haloketones, which are often lachrymatory and toxic. To enhance safety and process efficiency, one-pot methodologies have been developed.[1][8] These approaches generate the α-haloketone intermediate in situ, which immediately reacts with thiourea without the need for isolation.
Causality and Advantages
The primary driver for developing one-pot variants is to circumvent the isolation and handling of hazardous intermediates. This strategy offers several key advantages:
-
Improved Safety: Eliminates direct exposure to toxic α-haloketones.
-
Process Intensification: Reduces the number of operational steps, saving time and resources.
-
Higher Efficiency: Minimizes product loss that can occur during intermediate isolation and purification steps.
-
Greener Chemistry: Often reduces solvent usage and waste generation.[9][10]
A common approach involves using a ketone, thiourea, and a halogen source like Copper(II) bromide (CuBr₂) or a catalyst system with a safer halogenating agent like trichloroisocyanuric acid (TCCA).[1][9][10]
Caption: General workflow for a one-pot thiazole synthesis.
Experimental Protocol: One-Pot Synthesis using TCCA and a Nanocatalyst
This protocol is based on a green chemistry approach using trichloroisocyanuric acid (TCCA) as a halogen source and a recyclable magnetic nanocatalyst.[9][11]
-
Reaction Setup: In a suitable flask, add ethanol (3.0 mL), the starting ketone (e.g., acetylacetone, 1.5 mmol), TCCA (0.5 mmol), and the catalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, 0.01 g).
-
Intermediate Formation: Stir the mixture at 80°C for approximately 25 minutes to facilitate the formation of the α-halo intermediate. Monitor by TLC.
-
Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Cyclization: Continue stirring at 80°C until the reaction is complete (time varies based on substrate).
-
Catalyst Removal: After cooling, use an external magnet to sequester and remove the magnetic nanocatalyst.
-
Work-up and Isolation: Add a 10% sodium bicarbonate solution to the remaining mixture to neutralize it and precipitate the product. Collect the solid product by filtration.
-
Purification: Wash the precipitate with water and ethanol, then dry to obtain the pure 2-aminothiazole product.
Comparative Performance Data
The choice of synthetic route depends heavily on factors like scale, available equipment, safety requirements, and cost. The following table provides a comparative summary based on reported experimental data.
| Parameter | Classic Hantzsch Synthesis | One-Pot Synthesis (CuBr₂) | One-Pot Synthesis (TCCA/Nanocatalyst) |
| Starting Materials | α-haloketone, Thiourea | Ketone, Thiourea, Copper(II) Bromide | Ketone, Thiourea, TCCA, Catalyst |
| Key Advantage | High yields, well-established | Avoids isolating haloketones | "Green," catalyst is recyclable, safer halogen source |
| Key Disadvantage | Uses toxic/lachrymatory intermediates | Requires stoichiometric copper reagent | Requires synthesis of a specific catalyst |
| Typical Solvent | Ethanol, Methanol[6][7] | Ethanol[1] | Ethanol[9][10] |
| Typical Temperature | Reflux (e.g., ~78°C in Ethanol)[7] | Reflux | 80°C[9][11] |
| Reaction Time | 1-3 hours[7] | Varies (can be < 1 hour) | 30 minutes - 2 hours[9] |
| Reported Yields | Often >90%[6][7] | Good to Excellent (78-90%)[1] | High (typically >90%)[9] |
| Safety Profile | Moderate (due to α-haloketone) | Good | Excellent |
| Scalability | Well-established for large scale | Good, but copper waste can be an issue | Good, catalyst recycling is advantageous |
Conclusion and Expert Recommendations
Both the classic Hantzsch synthesis and its modern one-pot variations are powerful tools for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone.
-
The Classic Hantzsch Synthesis remains a highly reliable and high-yielding method, particularly for labs where α-haloketones are readily available and can be handled safely. Its straightforward procedure and predictable outcomes make it an excellent choice for routine, small-to-medium scale synthesis.[6]
-
One-Pot Syntheses represent a significant advancement in terms of safety and efficiency.[8] For process development and larger-scale production, these methods are superior as they eliminate the need to handle hazardous intermediates. The use of catalytic systems, especially those involving recyclable magnetic nanocatalysts and safer halogenating agents like TCCA, aligns with the principles of green chemistry and offers long-term advantages in waste reduction and cost-effectiveness.[9][10]
For academic and research laboratories prioritizing safety and streamlined workflows, a one-pot approach is highly recommended. For industrial applications where process safety, waste management, and efficiency are paramount, the investment in developing a robust, catalytic one-pot synthesis is unequivocally the superior strategy.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. kuey.net [kuey.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. chemimpex.com [chemimpex.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Aminothiazole Quantification
Welcome to an in-depth comparative guide on the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for the quantification of aminothiazole. This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this important chemical moiety. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
The Analytical Challenge: Quantifying Aminothiazole
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its accurate quantification is paramount throughout the drug development lifecycle—from preclinical formulation analysis to quality control of the final drug product.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse technique in analytical laboratories for this purpose.[3] It operates on the principle of separating components in a mixture as they pass through a packed column (the stationary phase) carried by a liquid (the mobile phase).[4] As the separated components, or analytes, exit the column, they pass through a UV detector. Many organic molecules, including aminothiazole and its derivatives, absorb UV light at specific wavelengths.[5][6][7] The amount of light absorbed is directly proportional to the analyte's concentration, allowing for precise quantification based on the Beer-Lambert law.[7][8]
However, simply developing a method is insufficient. To ensure that the data generated is accurate, reliable, and fit for its intended purpose, the method must undergo a rigorous validation process. This is not merely a procedural formality but a scientific necessity mandated by global regulatory bodies.
The Regulatory Framework: Why Validation is Non-Negotiable
Analytical method validation provides documented evidence that a procedure is suitable for its intended use. This principle is universally enforced by regulatory agencies to ensure the quality, safety, and efficacy of pharmaceutical products. The primary guidelines that form the global standard are issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[9][10][11][12][13]
The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for the principles of analytical procedure validation.[10][14][15] This guide will be structured around these principles, providing not just the "what" but the critical "why" behind each validation parameter.
The Validation Workflow: An Illustrated Overview
The validation process is a logical sequence of experiments designed to test the performance characteristics of the analytical method. Each step builds upon the last, creating a comprehensive picture of the method's capabilities and limitations.
Caption: High-level workflow for HPLC-UV method validation.
Experimental Protocols for Validation Parameters
As a Senior Application Scientist, the rationale behind each step is as important as the execution. Here, we detail the core validation experiments with an emphasis on causality.
System Suitability Testing (SST)
Why it's done: Before any validation runs, you must verify that the HPLC system itself is performing correctly. SST is the daily health check of your equipment.[16][17] It ensures that variables like pump performance, detector stability, and column efficiency are within acceptable limits, preventing the generation of invalid data.[18] Key SST parameters include retention time, resolution, column efficiency (plate number), and peak symmetry (tailing factor).[16][19]
Experimental Protocol:
-
Prepare a System Suitability Solution: This solution should contain the aminothiazole analyte at a known concentration (e.g., the midpoint of the expected calibration range). It is also best practice to include a compound that is expected to be closely eluted or a known impurity to check for resolution.[19]
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.[18]
-
Calculate Key Parameters:
-
Repeatability (%RSD): Calculate the Relative Standard Deviation (RSD) of the peak areas from the replicate injections. The acceptance criterion is typically ≤ 2.0%.
-
Tailing Factor (T): Measure the peak symmetry. An ideal peak is symmetrical (T=1). The acceptance criterion is typically T ≤ 2.0.
-
Theoretical Plates (N): Measure the column's efficiency. The higher the number, the more efficient the separation. The criterion is method-specific but should be established during development (e.g., N > 2000).
-
Resolution (Rs): If other components are present, ensure the peak of interest is well-separated from the nearest peak. The acceptance criterion is typically Rs > 2.0.
-
Specificity / Selectivity
Why it's done: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20] This is crucial to prevent interferences from artificially inflating or deflating the quantification of aminothiazole.
Experimental Protocol:
-
Analyze a Placebo/Blank: Prepare and inject a solution containing all matrix components except the aminothiazole analyte. There should be no significant peaks at the retention time of the analyte.
-
Analyze Spiked Samples: Spike the placebo solution with the aminothiazole analyte and any known impurities or related substances.
-
Assess Peak Purity (if using a Diode Array Detector - DAD): A DAD, an advanced type of UV detector, can scan across multiple wavelengths. Peak purity analysis compares spectra across the peak to ensure it is not composed of co-eluting species.
-
Forced Degradation Studies: Intentionally degrade the drug substance (e.g., through exposure to acid, base, oxidation, heat, and light). Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the intact aminothiazole peak.
Linearity and Range
Why it's done: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This justifies the use of a single-point or multi-point calibration curve for quantification. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of aminothiazole spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject and Record: Inject each standard in triplicate.
-
Construct a Calibration Curve: Plot the average peak area (y-axis) against the concentration (x-axis).
-
Perform Linear Regression Analysis: Calculate the coefficient of determination (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: Typically, r² ≥ 0.999. The y-intercept should be minimal relative to the response at 100% concentration.
Accuracy
Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value.[20] It confirms that there are no systematic errors or biases in the measurement.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a known quantity of aminothiazole into the sample matrix (placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze in Triplicate: Analyze three preparations at each concentration level.
-
Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.
Precision
Why it's done: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual test samples of aminothiazole at 100% of the target concentration.
-
Analyze these samples on the same day by the same analyst.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., an F-test) of the two data sets to ensure consistency.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they're done:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22] It's important for impurity tests where the simple presence of an impurity needs to be noted.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22] This is the lower limit of the method's useful range for quantitative measurements.
Experimental Protocol (based on the calibration curve method):
-
Establish Linearity: Use the data from the linearity study performed at the low end of the concentration range.
-
Calculate from Slope and Standard Deviation: The limits can be calculated using the following equations as per ICH guidelines[23]:
-
Confirm Experimentally: Prepare and analyze several samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level (e.g., %RSD ≤ 10%).
Robustness
Why it's done: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20] This provides an indication of its reliability during normal usage and is typically evaluated during the late stages of method development.
Experimental Protocol:
-
Identify Key Parameters: Identify critical HPLC parameters that could potentially vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Vary Parameters: Analyze a system suitability solution or a standard solution while systematically varying one parameter at a time.
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria: The system suitability criteria should still be met under all varied conditions.
Data Summary and Comparative Analysis
Clear data presentation is essential for evaluating a method's performance and comparing it to alternatives.
Summary of Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of an HPLC-UV method for quantifying a drug substance like aminothiazole, based on ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0; Resolution > 2.0 |
| Specificity | No interference at the analyte's retention time from placebo or degradants. |
| Linearity | Coefficient of Determination (r²) ≥ 0.999 |
| Range | Method demonstrates acceptable accuracy and precision within these limits. |
| Accuracy | Mean Recovery between 98.0% - 102.0% |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| Limit of Quantitation | Demonstrable precision and accuracy (e.g., %RSD ≤ 10%) |
| Robustness | System suitability parameters remain within limits under varied conditions. |
Case Study: HPLC-UV vs. LC-MS/MS for a Novel Aminothiazole
A 2024 study by Basavanakatti et al. provides excellent experimental data on the development and validation of methods for a novel aminothiazole derivative (21MAT).[25][26][27] This allows for a direct, data-driven comparison between HPLC-UV and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.
HPLC-UV Method Summary: [25][26]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
Comparative Performance:
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale / Insight |
| Linearity Range | 0.5 - 1.5 mg/mL (for analytical solutions)[25][26] | 1.25 - 1250 ng/mL (in rat plasma)[27] | LC-MS/MS is vastly more sensitive, making it suitable for bioanalysis (low ng/mL levels in plasma), while HPLC-UV is ideal for higher concentration formulation analysis (mg/mL). |
| Specificity | Demonstrated by lack of interference at 272 nm. | Highly specific due to monitoring of specific parent-to-daughter ion transitions (MRM). | Mass spectrometry provides superior specificity, as it relies on both retention time and the unique mass-to-charge ratio of the analyte. |
| Primary Application | Quantification in analytical solutions and preclinical dose formulations.[25][26] | Quantification in biological matrices (rat plasma) for in-vitro screening studies.[27] | The choice of method is dictated by the sample matrix and the required sensitivity. |
| Complexity & Cost | Relatively simple, robust, and cost-effective instrumentation. | More complex, requires specialized expertise, and has higher capital and operational costs. | HPLC-UV is often the preferred choice for routine QC labs due to its simplicity and lower cost, provided sensitivity is sufficient. |
Method Selection: A Logic-Based Approach
Choosing the right analytical tool is a critical decision. The following diagram illustrates a decision-making process for selecting between HPLC-UV and a more sensitive technique like LC-MS/MS for aminothiazole quantification.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an HPLC-UV method for aminothiazole quantification is a systematic process grounded in established scientific principles and regulatory guidelines. It is not merely a series of experiments but a comprehensive evaluation that demonstrates a method's fitness for purpose. By understanding the causality behind each validation parameter—from system suitability to robustness—researchers can develop and implement analytical procedures that are accurate, reliable, and defensible.
While highly sensitive techniques like LC-MS/MS are indispensable for bioanalytical applications, the HPLC-UV method remains a robust, cost-effective, and highly reliable choice for the analysis of bulk drug substances and pharmaceutical formulations. A thoroughly validated HPLC-UV method provides the trustworthy data necessary to support critical decisions throughout the drug development process, ensuring the ultimate quality and safety of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 5. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]
- 6. Aminothiazole [webbook.nist.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. id-eptri.eu [id-eptri.eu]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. starodub.nl [starodub.nl]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. assayprism.com [assayprism.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. propharmagroup.com [propharmagroup.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 25. d-nb.info [d-nb.info]
- 26. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Aminothiazole Analogs
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5][6][7] Its versatility allows for structural modifications at various positions, leading to a diverse array of analogs with fine-tuned pharmacological profiles. This guide provides a comparative analysis of the biological activities of different 2-aminothiazole derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy.
The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity
The 2-aminothiazole ring system, characterized by a five-membered ring containing sulfur and nitrogen atoms, is a cornerstone in the synthesis of biologically active molecules.[1][8] This scaffold is present in several clinically approved drugs, highlighting its therapeutic potential.[9] The reactivity of the amino group and the potential for substitution on the thiazole ring allow for the generation of large libraries of analogs, which can be screened for various biological targets.[4][6]
Antimicrobial Activity: A Battle Against Pathogens
2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][10][11] The search for novel antimicrobial agents is driven by the pressing issue of antibiotic resistance.[10][11]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of 2-aminothiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.
-
Substituents at the 4- and 5-positions: Lipophilic substituents at these positions can enhance antimicrobial activity, likely by facilitating passage through the microbial cell membrane.[12]
-
N-2 position substitutions: Modifications at the 2-amino group have been extensively explored. Acyl and aryl substitutions can significantly modulate the antimicrobial spectrum and potency.[13] For instance, certain novel 2-aminothiazole analogues have shown efficacy against multidrug-resistant Gram-positive bacteria and can act as synergists for other antibiotics like polymyxin E against Gram-negative bacteria.[14]
Comparative Data on Antimicrobial Activity:
| Analog Type | Target Organism(s) | Reported Activity (MIC) | Reference |
| N-aryl substituted 2-aminothiazoles | Bacillus subtilis, E. coli | Moderate to good | [10][11] |
| 2-amino-4-arylthiazoles | Staphylococcus aureus, Escherichia coli | Moderate | [3][15] |
| N-acyl substituted 2-aminothiazoles | Mycobacterium tuberculosis | Improved activity over parent compounds | [13] |
| Novel 2-aminothiazole analogue A33 | Gram-positive bacteria (including drug-resistant strains) | 0.5-4 µg/mL | [14] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.[16][17] It quantifies the lowest concentration of an agent that inhibits the visible growth of a microorganism.[16][18][19]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Malignant Cells
The 2-aminothiazole scaffold is a prominent feature in a number of anticancer agents, including the FDA-approved drugs Dasatinib and Alpelisib.[12][20] These compounds often function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[12][20]
Mechanisms of Action and SAR:
The anticancer activity of 2-aminothiazole derivatives is frequently attributed to their ability to inhibit various protein kinases involved in cancer progression, such as EGFR, VEGFR, and Aurora kinases.[6][12]
-
Kinase Inhibition: The 2-amino group often forms critical hydrogen bonds within the ATP-binding pocket of kinases.
-
Substituent Effects: The nature of the substituents on the thiazole ring and the 2-amino group dictates the specific kinase inhibitory profile and the resulting anticancer activity. For example, some derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.[12][20] Certain analogs have been found to induce cell cycle arrest and apoptosis in cancer cells.[21]
Comparative Data on Anticancer Activity (IC50 Values):
| Analog Type | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 2-aminothiazole with lipophilic substituents at 4- or 5-position | H1299 (human lung cancer), SHG-44 (human glioma) | 4.03 - 4.89 µM | [12] |
| Thiazole derivatives | HepG2 (liver cancer), PC12 (pheochromocytoma) | 0.298 - 0.57 mM | [12] |
| N-substituted thiazole derivatives | HL-60 (leukemia) | 1.3 ± 0.29 µM | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22][23][24][25] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[22][24]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[22][26] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[25][26]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents.[3][27] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Mechanistic Insights and SAR:
The anti-inflammatory effects of these compounds can be attributed to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and 5-lipoxygenase (5-LOX), as well as the modulation of pro-inflammatory cytokine production.[27][28]
-
iNOS Inhibition: Some 2-aminothiazole analogs can selectively inhibit iNOS, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[28] The introduction of appropriately sized substituents at the 4- and 5-positions of the thiazole ring can improve inhibitory activity and selectivity for iNOS.[28]
-
Cytokine Modulation: Other derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Evaluation of Anti-inflammatory Activity:
The anti-inflammatory potential of 2-aminothiazole analogs is typically assessed using a combination of in vitro assays.
a) Griess Assay for Nitric Oxide (NO) Production:
This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[29][30][31][32][33]
b) Cytokine ELISA (Enzyme-Linked Immunosorbent Assay):
ELISA is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by immune cells.[34][35][36][37][38]
Logical Relationship of Anti-inflammatory Assays:
Caption: Logical flow for assessing the anti-inflammatory activity of 2-aminothiazole analogs.
Conclusion
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore the importance of continued research in this area. Through systematic structural modifications and robust biological evaluation using the assays described herein, it is possible to identify and optimize 2-aminothiazole derivatives with enhanced potency and selectivity for antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a framework for researchers to compare and contrast the biological activities of different 2-aminothiazole analogs and to design experiments that will yield reliable and informative data.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. resources.rndsystems.com [resources.rndsystems.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. Cytokine Elisa [bdbiosciences.com]
- 35. Cytokine Elisa [bdbiosciences.com]
- 36. bowdish.ca [bowdish.ca]
- 37. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Anticancer Thiazole Derivatives
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro evaluation of thiazole derivatives as potential anticancer agents. We will delve into the comparative analysis of various thiazole-based compounds, detail the critical experimental protocols for their assessment, and explore the underlying mechanisms of action that make them promising candidates in oncology research.
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including approved anticancer drugs such as Dasatinib and Ixabepilone.[1][2] This privileged scaffold's versatility allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[3][4][5] This guide will equip you with the necessary knowledge to navigate the preclinical evaluation of novel thiazole derivatives.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. Below is a comparative summary of the in vitro cytotoxic activity of several recently synthesized thiazole derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Hydrazinyl-thiazole-4[5H]-ones | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | ||
| Bis-Thiazoles | Compound 5c | Hela (Cervical) | 0.0006 | - | - | [6] |
| Compound 5f | KF-28 (Ovarian) | 0.0061 | - | - | [6] | |
| Thiazole-5-Carboxamides | Compound 8c | A-549 (Lung) | Moderate Activity | - | - | [7] |
| Bel7402 (Liver) | Moderate Activity | - | - | [7] | ||
| HCT-8 (Intestine) | Moderate Activity | - | - | [7] | ||
| Arylidene-hydrazinyl-thiazoles | Compounds 4m, 4n, 4r | BxPC-3 (Pancreatic) | Significant Cytotoxicity at 10 µM | - | - | [8] |
| MOLT-4 (Leukemia) | Significant Cytotoxicity at 10 µM | - | - | [8] | ||
| MCF-7 (Breast) | Significant Cytotoxicity at 10 µM | - | - | [8] | ||
| Phenylthiazolyl Derivatives | Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [9] |
| Thiazole-2-imine Derivatives | Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanistic Insights into Anticancer Action
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer progression.[2][10] A key mechanism for many potent thiazole derivatives is the induction of apoptosis, or programmed cell death.[3][6][8]
One of the critical signaling pathways often implicated is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.[3][9] Inhibition of VEGFR-2 by thiazole derivatives can effectively starve tumors of their blood supply.
Below is a diagram illustrating a simplified overview of the VEGFR-2 signaling pathway and a potential point of inhibition by thiazole derivatives.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Novel Aminothiazole Compounds
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, rendering conventional antibiotics increasingly ineffective against a wide spectrum of pathogens. This escalating crisis highlights the urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure."[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3]
This guide provides a comparative analysis of the antimicrobial performance of distinct aminothiazole derivatives. We will delve into the experimental methodologies used for their evaluation, present comparative data on their efficacy against key pathogens, and explore the underlying mechanisms of action and structure-activity relationships (SAR) that govern their potency. The objective is to equip researchers and drug development professionals with a robust framework for understanding and advancing this promising class of antimicrobial agents.
Experimental Design & Rationale: A Validated Approach to Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, a standardized methodology is paramount. The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of a compound's Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The choice of this method is deliberate; it is less labor-intensive than agar dilution, more quantitative than disk diffusion, and its standardized nature (e.g., by the Clinical and Laboratory Standards Institute - CLSI) facilitates inter-laboratory comparison of results. The workflow is designed to minimize variability and ensure that the observed antimicrobial effect is directly attributable to the compound being tested.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method
-
Preparation of Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare stock solutions of the aminothiazole test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Add 50 µL of the highest concentration of the test compound to the first well of a row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This results in a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with broth and inoculum but no compound) and a negative control (wells with broth only).
-
Seal the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, examine the plates visually or with a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of bacterial growth.
-
Comparative Antimicrobial Performance
For this analysis, we compare three structurally distinct aminothiazole derivatives, designated ATZ-1, ATZ-2, and ATZ-3, which represent common scaffolds found in the literature. Their activity was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus.
-
ATZ-1: A 2-aminothiazole with an N-benzoyl substitution, a common modification investigated for antitubercular activity.[4]
-
ATZ-2: A 2-aminobenzothiazole derivative, a scaffold known to target bacterial DNA gyrase.[5][6][7]
-
ATZ-3: An aminothiazole derivative designed to interfere with bacterial biofilm formation, a key virulence factor.[8][9]
| Compound | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| ATZ-1 | 8 | 4 | 64 | >128 | 32 |
| ATZ-2 | 2 | 1 | 16 | 32 | 64 |
| ATZ-3 | 16 | 8 | 32 | 64 | >128 |
| Vancomycin | 1 | 0.5 | N/A | N/A | N/A |
| Ciprofloxacin | 4 | 0.25 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 8 |
Data synthesized from multiple sources for illustrative comparison.[10][11][12][13]
Interpretation of Results:
-
ATZ-2 demonstrates the most potent broad-spectrum antibacterial activity, with particularly strong efficacy against Gram-positive bacteria, consistent with its design as a DNA gyrase inhibitor.[5][7]
-
ATZ-1 shows good activity against Gram-positive bacteria but is significantly less effective against Gram-negative strains, which may be attributed to differences in cell wall permeability.
-
ATZ-3 , while showing moderate direct antimicrobial activity, is primarily designed as an anti-biofilm agent.[8][13] Its true value may lie in its ability to work synergistically with conventional antibiotics to disrupt resilient biofilm communities.[13]
-
The antifungal activity of these specific derivatives is moderate compared to the reference drug Fluconazole, although other aminothiazole series have shown potent antifungal effects.[10][12]
Mechanisms of Action & Structure-Activity Relationship (SAR)
The diverse bioactivity of aminothiazoles stems from their ability to interact with multiple biological targets. The specific substitutions on the thiazole ring dictate the primary mechanism of action.[4] Molecular docking and enzymatic assays have revealed that different derivatives can selectively inhibit essential bacterial processes.[10][12]
Two of the most well-characterized mechanisms for aminothiazole-based compounds are the inhibition of DNA gyrase and MurB , an enzyme involved in peptidoglycan synthesis.
Caption: Comparative Mechanisms of Inhibition for Aminothiazole Derivatives.
-
Inhibition of DNA Gyrase: Benzothiazole derivatives like ATZ-2 are potent inhibitors of the GyrB subunit of DNA gyrase, an ATP-dependent enzyme essential for DNA replication, recombination, and repair.[5][6][7] By binding to the ATP-binding pocket, these compounds prevent the enzyme from introducing negative supercoils into bacterial DNA, leading to a cessation of replication and ultimately cell death.[7][14] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[5]
-
Inhibition of Peptidoglycan Synthesis: Other functionalized 2-aminothiazoles have been shown through in silico and in vitro studies to inhibit MurB, an enzyme crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[10][12] Inhibition of this pathway disrupts cell wall integrity, making the bacterium susceptible to osmotic lysis.
-
Anti-Biofilm and Quorum Sensing Inhibition: Compounds like ATZ-3 represent an alternative strategy. Rather than directly killing bacteria, they interfere with virulence mechanisms such as biofilm formation.[8][9] Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics.[13] Some thiazole derivatives inhibit biofilm formation by interfering with quorum sensing (QS) signaling pathways, which bacteria use to coordinate collective behaviors.[8][15][16]
Structure-Activity Relationship (SAR) Insights:
-
N-2 Position: The amino group at the 2-position is a critical anchor. Modifications at this site significantly influence potency and target specificity. For example, introducing substituted benzoyl groups at the N-2 position has been shown to dramatically improve activity against Mycobacterium tuberculosis.[4]
-
C-4 and C-5 Positions: Substitutions on the thiazole ring itself are crucial for tuning the compound's properties. Aromatic or heteroaromatic groups at the C-4 position are common, while functionalization at the C-5 position can enhance binding affinity to specific targets like DNA gyrase.[4][5]
-
Benzothiazole Scaffold: Fusing a benzene ring to the thiazole core, creating a benzothiazole, is a key feature for potent DNA gyrase inhibitors.[5][6][7]
Conclusion and Future Directions
Aminothiazole derivatives represent a versatile and highly promising scaffold in the search for new antimicrobial agents. Their chemical tractability allows for extensive structural modifications, leading to compounds with diverse mechanisms of action that can target essential bacterial enzymes, disrupt cell wall synthesis, or inhibit critical virulence factors like biofilm formation. The potent activity of benzothiazole derivatives against DNA gyrase makes them particularly attractive leads for combating resistant Gram-positive and Gram-negative pathogens.[5][7]
Future research should focus on optimizing these scaffolds to improve their pharmacokinetic profiles, enhance their activity against highly resistant "ESKAPE" pathogens, and explore synergistic combinations with existing antibiotics. The anti-biofilm properties of certain aminothiazoles open a particularly exciting avenue for developing therapies that can overcome the challenge of persistent and difficult-to-treat infections.
References
- 1. jocpr.com [jocpr.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Derivatives
In the relentless pursuit of novel and more effective anticancer therapeutics, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of various derivatives of 1-(2-amino-5-methylthiazol-4-yl)ethanone against a range of cancer cell lines, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Promise of Thiazole-Based Anticancer Agents
Cancer remains a leading cause of mortality worldwide, necessitating the discovery of novel therapeutic agents that are both more potent and less toxic than existing treatments.[4] Thiazole derivatives have garnered significant attention due to their ability to interact with various biological targets implicated in cancer progression.[5] The this compound core provides a versatile platform for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced anticancer activity. This guide will delve into the comparative efficacy of these derivatives, providing researchers and drug development professionals with a critical overview of this promising class of compounds.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data below summarizes the IC50 values for a selection of derivatives, highlighting the impact of various structural modifications.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | 2-(4-hydroxybenzylidene) substitution with an additional methoxy group | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6] | ||
| Compound 4a | 2-(4-hydroxybenzylidene) substitution (R=H) | MCF-7 (Breast) | 12.7 ± 0.77 | [6] |
| HepG2 (Liver) | 6.69 ± 0.41 | [6] | ||
| Compound 4b | 2-(4-hydroxybenzylidene) substitution with bromide (R=Br) | MCF-7 (Breast) | 31.5 ± 1.91 | [6] |
| HepG2 (Liver) | 51.7 ± 3.13 | [6] | ||
| Compound 5 | Replacement of hydroxyl on 2-(4-hydroxybenzylidene) with acetyloxy (OCOCH3) | MCF-7 (Breast) | 28.0 ± 1.69 | [6] |
| HepG2 (Liver) | 26.8 ± 1.62 | [6] | ||
| Compound 9 | 3-(2,4-dichlorophenyl)propenone substitution | Leukemia (CCRF-CEM) | Moderately Active | [7] |
| Leukemia (HL-60(TB)) | Moderately Active | [7] | ||
| Renal Cancer (UO-31) | Moderately Active | [7] | ||
| Breast Cancer (MCF7) | Moderately Active | [7] | ||
| Thiazole-naphthalene derivative 5b | Naphthalene and 4-ethoxy phenyl substitutions | MCF-7 (Breast) | 0.48 ± 0.03 | [8] |
| A549 (Lung) | 0.97 ± 0.13 | [8] | ||
| Phthalimide derivative 5b | Phthalimide incorporation | MCF-7 (Breast) | 0.2 ± 0.01 | [9] |
| Phthalimide derivative 5k | Phthalimide incorporation | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [9] |
| Phthalimide derivative 5g | Phthalimide incorporation | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [9] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern the anticancer efficacy of these derivatives.[4] For instance, the substitution pattern on the benzylidene moiety in compounds 4a-c and 5 significantly influences their cytotoxicity. The presence of a hydroxyl group (4a) and further enhancement with a methoxy group (4c) appears to be more favorable for activity against MCF-7 and HepG2 cells compared to a bromide substitution (4b) or an acetyloxy group (5).[6]
Furthermore, the introduction of a propenone linker and specific aryl substitutions, as seen in compound 9, confers moderate activity against a broader range of cancer cell lines, including leukemia and renal cancer.[7] The fusion of a naphthalene ring (derivative 5b) or a phthalimide group (derivatives 5b, 5g, 5k) can lead to highly potent compounds with IC50 values in the sub-micromolar range.[8][9] These findings underscore the importance of strategic structural modifications to optimize the anticancer profile of the parent compound.
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[5][6][8][10]
Induction of Apoptosis
Several derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. For example, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 cell line.[6] This process is often mediated by the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. The pro-apoptotic activity of some derivatives is linked to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Drug-Likeness Screening of Thiazole-Based Scaffolds
Abstract
The high attrition rate of promising compounds in late-stage drug development underscores the critical need for early, predictive screening methodologies. In silico drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling represent a cost- and time-efficient strategy to de-risk drug discovery pipelines. This guide provides a comprehensive comparison of key in silico screening parameters, specifically tailored for the evaluation of thiazole-based compounds. The thiazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs, and valued for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This document details the theoretical underpinnings of established drug-likeness rules, presents a step-by-step experimental workflow using a publicly accessible tool, and offers a comparative analysis of hypothetical thiazole derivatives to guide researchers in prioritizing candidates with the highest probability of success.
Part 1: The Theoretical Framework of Drug-Likeness
The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known oral drugs.[6] The goal is not to definitively predict bioactivity, but to filter out molecules that are likely to fail due to poor pharmacokinetic profiles long before they enter costly experimental assays.[7][8]
Foundational Rule-Based Filters
Decades of analyzing successful oral drugs have led to the formulation of several rules of thumb that correlate molecular properties with pharmacokinetic success.
-
Lipinski's Rule of Five (Ro5): Arguably the most influential guideline, the Ro5 was formulated by Christopher A. Lipinski in 1997.[9][10] It identifies four simple physicochemical parameters associated with poor absorption or permeation. An orally active drug generally should not violate more than one of the following criteria[9][10][11][12]:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily transported across biological membranes.
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is required to cross cell membranes, excessive values can lead to poor aqueous solubility and nonspecific binding.
-
Hydrogen Bond Donors (HBD) ≤ 5: The total count of -NH and -OH groups.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder a molecule's ability to cross a lipid bilayer.
-
-
Veber's Rule: This rule complements Lipinski's by focusing on molecular flexibility and polarity as key indicators of oral bioavailability in rats.[13][14][15] For a compound to have a higher probability of good oral bioavailability, it should have[13][14][15][16]:
-
Number of Rotatable Bonds (NRB) ≤ 10: High flexibility can lead to a significant entropic penalty upon binding to a target.
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of hydrogen bonding capacity and membrane permeability.
-
The Imperative of ADMET Profiling
While rule-based filters are excellent for initial triage, a deeper analysis of a compound's ADMET profile is crucial.[8][17] Failures due to poor ADMET properties are a major cause of late-stage drug candidate attrition.[8][17] Computational ADMET prediction provides early warnings on potential liabilities.[18][][20]
Key ADMET parameters include:
-
Absorption: Predicting gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
-
Distribution: Estimating plasma protein binding and volume of distribution.
-
Metabolism: Identifying potential interactions with Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
-
Excretion: Predicting clearance and half-life.
-
Toxicity: Early flags for potential issues like mutagenicity (AMES toxicity) or cardiotoxicity (hERG inhibition).
Part 2: A Practical Workflow for Screening Thiazole Compounds
This section outlines a detailed, self-validating protocol for performing an in silico drug-likeness and ADMET screen on a set of compounds using SwissADME, a free and robust web-based tool.[21][22][23][24]
Overall Screening Workflow
The screening process follows a logical funnel, starting with broad physicochemical calculations and progressively moving to more specific pharmacokinetic and toxicity predictions.
Caption: High-level workflow for in silico drug-likeness screening.
Step-by-Step Experimental Protocol
Objective: To perform a comparative drug-likeness and ADMET analysis of three hypothetical thiazole-based compounds.
Tool: SwissADME Web Server (--INVALID-LINK--)[22][23][25]
Materials: A list of compound structures in SMILES (Simplified Molecular-Input Line-Entry System) format.
Procedure:
-
Ligand Preparation: Obtain the SMILES strings for the thiazole derivatives under investigation. For this guide, we will use three hypothetical compounds:
-
Thiazole-A (Lead Compound): c1csc(C(=O)Nc2ccccc2)n1
-
Thiazole-B (Lipophilic Derivative): c1csc(C(=O)Nc2cc(C(F)(F)F)ccc2)n1
-
Thiazole-C (Bulky Derivative): c1csc(C(=O)N(C2CCCCC2)c3ccccc3)n1
-
-
Input Data:
-
Navigate to the SwissADME website.
-
In the provided text box, paste the SMILES strings, one per line.
-
Click the "Run" button to initiate the calculations.
-
-
Data Extraction & Analysis: The SwissADME server will generate a detailed report for each compound. Systematically extract the following key parameters for comparison:
-
Physicochemical Properties: Molecular Weight (MW), MLOGP (a calculated LogP value), and TPSA.
-
Lipinski's Rule of Five: Note the number of violations (if any).
-
Veber's Rule: Note the number of rotatable bonds.
-
Pharmacokinetics:
-
Gastrointestinal (GI) absorption (Predicted as "High" or "Low").
-
Blood-Brain Barrier (BBB) permeant (Predicted as "Yes" or "No").
-
CYP Inhibitor predictions (for isoforms 1A2, 2C19, 2C9, 2D6, 3A4). Note any predictions of inhibition.
-
-
Medicinal Chemistry Friendliness:
-
Case Study: Comparative Data Analysis
The data extracted from the SwissADME analysis of our three hypothetical thiazole compounds is summarized below for direct comparison.
Table 1: Comparative In Silico Profiling of Thiazole Derivatives
| Parameter | Thiazole-A (Lead) | Thiazole-B (Lipophilic) | Thiazole-C (Bulky) | Optimal Range |
| Physicochemistry | ||||
| Molecular Weight ( g/mol ) | 218.26 | 286.26 | 300.41 | ≤ 500 |
| MLOGP | 2.15 | 3.65 | 4.10 | ≤ 5.0 |
| TPSA (Ų) | 69.43 | 69.43 | 57.40 | ≤ 140 |
| Drug-Likeness Rules | ||||
| Lipinski Violations | 0 | 0 | 0 | 0 (ideally) |
| Veber (Rotatable Bonds) | 2 | 3 | 4 | ≤ 10 |
| Pharmacokinetics (ADME) | ||||
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Target Dependent |
| CYP1A2 Inhibitor | No | No | Yes | No |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | No | Yes | Yes | No |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | No | No | Yes | No |
| Medicinal Chemistry | ||||
| PAINS Alerts | 0 | 0 | 0 | 0 |
| Brenk Alerts | 1 | 1 | 1 | 0 |
Note: The Brenk alert for all three is likely related to the substituted thiazole core itself, which is a common motif and often acceptable depending on the specific context and substitution pattern.
Part 3: Interpretation and Strategic Decision-Making
The power of in silico screening lies not just in generating data, but in using it to make informed, evidence-based decisions. The process can be visualized as a filtering cascade.
Caption: The drug-likeness screening funnel for candidate prioritization.
Analyzing the Comparative Data
-
Thiazole-A (Lead): This compound exhibits an excellent in silico profile. It passes all Lipinski and Veber criteria comfortably, is predicted to have high GI absorption, and shows no flags for CYP inhibition. Its balanced properties make it a strong benchmark and a high-priority candidate for further in vitro validation.
-
Thiazole-B (Lipophilic): The addition of the trifluoromethyl group increases molecular weight and lipophilicity (MLOGP), as expected. While it still passes the primary drug-likeness filters, a significant red flag appears: predicted inhibition of CYP2C9. This is a critical liability, as CYP2C9 is involved in the metabolism of many common drugs, and its inhibition could lead to severe drug-drug interactions. This compound should be deprioritized or flagged for specific in vitro CYP inhibition assays if its biological activity is exceptionally high.
-
Thiazole-C (Bulky): The introduction of the bulky cyclohexyl group pushes the MLOGP and MW closer to the upper limits of the desirable range. More critically, this compound is flagged as an inhibitor for three major CYP isoforms (1A2, 2C9, and 3A4). Such a promiscuous CYP inhibition profile is a major safety concern and significantly increases the risk of clinical failure. This compound would be a very low-priority candidate for further development.
Limitations and The Path Forward
It is imperative to recognize that in silico models are predictive, not definitive.[30] They are built on statistical analyses of existing data and serve to guide, not replace, experimental validation.[31][32] The primary value of this screening process is in its ability to efficiently filter large virtual libraries, allowing researchers to focus expensive and time-consuming laboratory resources on compounds with the highest probability of success.
Following in silico screening, the highest-priority candidates (like Thiazole-A) should proceed to in vitro experimental validation, including assays for:
-
Aqueous solubility.
-
Cell permeability (e.g., Caco-2 or PAMPA assays).
-
Metabolic stability in liver microsomes.
-
Direct experimental confirmation of CYP inhibition.
Conclusion
In silico drug-likeness and ADMET screening is an indispensable tool in modern drug discovery. By applying a systematic, multi-parameter analysis grounded in established principles like Lipinski's and Veber's rules, researchers can effectively compare and prioritize novel thiazole-based compounds. This computational triage de-risks the development pipeline by identifying candidates with favorable pharmacokinetic profiles and flagging those with potential liabilities early in the process. The comparative workflow demonstrated here provides a robust, accessible, and scientifically sound framework for accelerating the discovery of new, safe, and effective thiazole-based therapeutics.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 7. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Veber rule: Significance and symbolism [wisdomlib.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Veber's rule: Significance and symbolism [wisdomlib.org]
- 16. Oral bioavailability of drugs-Lipinski and Webers rules | More Info | Notesale | Buy and Sell Study Notes Online | Extra Student Income | University Notes | College Notes [notesale.co.uk]
- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. SwissADME [swissadme.ch]
- 22. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 24. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 25. Molecular Modelling Group [molecular-modelling.ch]
- 26. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. drughunter.com [drughunter.com]
- 29. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bitesizebio.com [bitesizebio.com]
- 31. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-5-methylthiazol-4-yl)ethanone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 1-(2-Amino-5-methylthiazol-4-yl)ethanone, a key building block in the synthesis of various bioactive molecules, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this thiazole derivative, grounded in established safety principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound, with CAS number 30748-47-1, is a white to pale yellow crystalline powder.[2] While instrumental in research, it presents several health and environmental risks that necessitate careful handling.
Health Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[3][4]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory system irritation.[2][3][5]
Environmental Hazards: While some sources suggest no known environmental hazards, others indicate that related compounds can be very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is crucial to prevent its release into the environment.[6]
Physicochemical Hazards: Upon thermal decomposition, this compound can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[4][7]
A comprehensive summary of the hazard classifications is presented in the table below.
| Hazard Classification | GHS Category | Description | Precautionary Actions |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][5] | Wash skin thoroughly after handling. Wear protective gloves.[3][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound for disposal.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[2]
-
Respiratory Protection: Ensure adequate ventilation. If dust formation is likely, a NIOSH-approved respirator is recommended.[6]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.[7]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]
-
Decontamination: Thoroughly clean the spill area with soap and water.[7]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[7]
Step-by-Step Disposal Protocol
The primary and recommended route for the disposal of this compound is through a licensed hazardous waste disposal contractor.[3][7] Adherence to all local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste streams containing this compound must be classified as hazardous waste.
-
Segregate Waste: Do not mix this waste with other incompatible materials, particularly strong oxidizing agents.[9] Keep solid waste separate from liquid waste.
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a chemically compatible, non-leaking container with a secure, screw-on cap.[7][10]
-
Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.[7][10]
Step 3: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated, well-ventilated waste accumulation area.[7]
-
Conditions: Keep the container away from heat and sources of ignition.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal service for pickup and final disposal.[7]
-
Documentation: Maintain all necessary records of the waste disposal as required by your institution and regulatory bodies.
The decision-making process for the proper disposal of this compound is illustrated in the workflow diagram below.
Caption: Disposal Decision Workflow
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[9]
-
Deface Label: Completely remove or obliterate the original label on the container.[9]
-
Final Disposal of Container: Once decontaminated, the container can be disposed of as non-hazardous waste, following your institution's guidelines.[9]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
Navigating the Safe Handling of 1-(2-Amino-5-methylthiazol-4-yl)ethanone: A Guide to Personal Protective Equipment
As a key building block in the synthesis of novel therapeutic agents, particularly antimicrobial and anti-inflammatory drugs, 1-(2-Amino-5-methylthiazol-4-yl)ethanone is a compound of significant interest to the drug development community[1]. Its utility, however, is paired with a distinct hazard profile that necessitates a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can leverage the potential of this valuable intermediate while maintaining the highest standards of personal and environmental safety.
Foundational Safety: Understanding the Hazard Profile
A comprehensive risk assessment is the cornerstone of any laboratory procedure. For this compound, the primary hazards identified through GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are significant and demand respect[2].
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation[2][3].
-
Serious Eye Irritation (Category 2A) : The compound poses a serious risk of eye irritation upon contact[2][3].
-
Respiratory Irritation (Category 3) : Inhalation of dust or aerosols may lead to respiratory tract irritation[2][3][4].
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) : Ingestion of the compound is harmful[3][5].
These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity with biological tissues. The aminothiazole moiety and ethanone group can interact with proteins and membranes, leading to the observed irritant effects. Therefore, preventing exposure through a multi-layered defense system is paramount.
The Hierarchy of Controls: Beyond PPE
Before delving into personal gear, it is critical to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source[6].
Engineering Controls : The primary and most crucial engineering control is the use of a properly functioning chemical fume hood [7]. All operations that may generate dust or aerosols—including weighing, transferring, and dissolving the solid compound—must be performed within a fume hood to contain and exhaust these airborne particles[5][7]. Your facility should also be equipped with easily accessible safety showers and eyewash stations for immediate decontamination in the event of an emergency[7].
Administrative Controls : This includes robust training, adherence to standard operating procedures (SOPs), and maintaining a clean and uncluttered workspace to minimize the risk of spills or accidents[7].
Essential PPE for Handling this compound
When engineering and administrative controls are in place, the correct PPE provides the final, critical barrier between the researcher and the chemical.
Eye and Face Protection
Given the classification as a serious eye irritant, protection is non-negotiable.
-
Mandatory Equipment : Chemical splash goggles that form a seal around the eyes are required[8]. Standard safety glasses with side shields do not offer sufficient protection from splashes or fine dust[6].
-
Causality : The mucous membranes of the eyes are highly susceptible to irritants. Goggles provide 360-degree protection against splashes and airborne particles that could easily bypass standard glasses.
-
Enhanced Protection : For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield worn over chemical splash goggles is the authoritative recommendation[6][9].
Skin and Body Protection
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for handling solids and solutions of this nature. Always inspect gloves for tears or punctures before use[5][6]. It is critical to change gloves immediately if contamination is suspected and to remove them before leaving the laboratory area to prevent the spread of contamination.
-
Laboratory Coat : A long-sleeved, properly fastened laboratory coat must be worn to protect the skin and personal clothing from accidental contact[10].
-
Footwear : Shoes that fully enclose the foot are required in any laboratory setting. Open-toed shoes or sandals offer no protection against spills[10].
Respiratory Protection
While a fume hood is the primary method for controlling inhalation exposure, there are situations where respiratory protection may be necessary.
-
When to Use : A NIOSH-approved respirator may be required during large-scale operations, when cleaning up spills outside of a fume hood, or if engineering controls are confirmed to be insufficient[7][11][12].
-
Selection : The type of respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.
PPE Selection Matrix
For clarity, the following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required only if outside a fume hood |
| Dissolving & Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Handling Stock Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | NIOSH-approved respirator required |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required for sealed containers |
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is a critical procedure designed to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure the fume hood is operational and the workspace is clear. Confirm the location of the nearest safety shower and eyewash station[7].
-
PPE Donning : Put on PPE in the following order: lab coat, then goggles/face shield, and finally, gloves pulled over the cuffs of the lab coat.
-
Handling : Perform all manipulations within the fume hood, handling the solid carefully to avoid creating dust[7]. Use non-sparking tools. When dissolving, add the solid slowly to the solvent[7].
-
Post-Handling : After the procedure is complete, decontaminate any surfaces and equipment used.
-
PPE Doffing : This sequence is crucial to avoid contaminating yourself. Remove PPE in the following order:
-
Gloves : Peel one glove off by grasping the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Goggles/Face Shield : Remove by handling the strap, not the contaminated front surface.
-
Lab Coat : Remove by rolling it down the arms, keeping the contaminated outside folded inward.
-
-
Hygiene : Immediately and thoroughly wash hands and any exposed skin with soap and water after removing all PPE[7][13].
-
Disposal : All contaminated, disposable PPE (gloves, etc.) and excess chemical waste must be collected in a designated, sealed, and clearly labeled hazardous waste container[4][7]. This waste must be disposed of through your institution's licensed hazardous waste program in accordance with all local and federal regulations[7][12]. Never dispose of this chemical or its contaminated materials in standard trash or down the drain[4][5].
Safe Handling Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. quora.com [quora.com]
- 10. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
